molecular formula C6HClF3NO2 B14071996 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Cat. No.: B14071996
M. Wt: 211.52 g/mol
InChI Key: OVIFEZFMTCJDNH-UHFFFAOYSA-N
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Description

1-Chloro-3,4,5-trifluoro-2-nitrobenzene ( 1806693-55-9) is a high-value multifunctional aromatic building block critical in industrial organic synthesis and pharmaceutical research . This compound integrates three key reactive sites—chloro, fluoro, and nitro groups—on a single benzene ring, enabling selective and sequential substitution reactions to create complex, polysubstituted aromatic structures . Its primary research value lies in its application as a key intermediate for the synthesis of antibacterial agents, where it serves as a precursor to sophisticated quinoline and quinolone derivatives . The strategic placement of halogen atoms and the electron-withdrawing nitro group directs subsequent nucleophilic aromatic substitution, allowing researchers to systematically build molecular complexity. This makes it an indispensable reagent for medicinal chemists developing new active pharmaceutical ingredients (APIs) and for material scientists engineering advanced organic compounds . The product requires cold-chain transportation to ensure stability and is strictly for Research Use Only. Not for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3,4,5-trifluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIFEZFMTCJDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary focus of this document is on the electrophilic nitration of 1-chloro-2,3,4-trifluorobenzene, detailing the underlying mechanistic principles, regiochemical considerations, and a step-by-step experimental protocol. Furthermore, an alternative synthetic route via nucleophilic aromatic substitution is explored, offering a comparative perspective for researchers in the field. This guide is intended for an audience of researchers, scientists, and professionals in drug development, providing both theoretical insights and practical methodologies for the synthesis of this highly substituted aromatic compound.

Introduction and Strategic Overview

1-Chloro-3,4,5-trifluoro-2-nitrobenzene is a valuable building block in organic synthesis due to its unique substitution pattern, which allows for diverse functionalization. The presence of both electron-withdrawing (nitro and fluoro) and deactivating but ortho, para-directing (chloro) groups on the benzene ring makes it a versatile precursor for a range of complex molecules. The strategic synthesis of this compound hinges on the controlled introduction of a nitro group onto a pre-existing polychlorofluorinated aromatic ring.

Two primary synthetic strategies are considered in this guide:

  • Electrophilic Aromatic Substitution (EAS): The direct nitration of a suitable precursor, namely 1-chloro-2,3,4-trifluorobenzene. This approach is often favored for its atom economy and directness.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a suitable leaving group (such as a fluoride ion) on a highly electron-deficient aromatic ring by a nucleophile (such as a nitrite ion). This method can offer alternative regioselectivity compared to EAS.

This guide will first delve into the more direct electrophilic nitration pathway, followed by a discussion of the nucleophilic aromatic substitution as a viable alternative.

Primary Synthesis Pathway: Electrophilic Nitration of 1-Chloro-2,3,4-trifluorobenzene

The most direct and plausible route to 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is the electrophilic nitration of the commercially available starting material, 1-chloro-2,3,4-trifluorobenzene[1]. This reaction involves the in-situ generation of the powerful electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds via the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[2] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroaromatic product.

The key challenge in the synthesis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene via this method is controlling the regioselectivity of the nitration. The position of the incoming nitro group is directed by the existing substituents on the benzene ring:

  • Chlorine: A deactivating but ortho, para-directing group.

  • Fluorine: A deactivating but ortho, para-directing group.

In the case of 1-chloro-2,3,4-trifluorobenzene, the directing effects of the four halogen substituents must be considered. While all are ortho, para-directing, their deactivating effects and the steric hindrance around each position will influence the final product distribution. The nitration is expected to occur at the most activated and sterically accessible position. The position C2 is flanked by a chloro and a fluoro group, C5 is flanked by two fluoro groups and a hydrogen, and C6 is flanked by a chloro group and a hydrogen. The cumulative electron-withdrawing effects of the fluorine atoms are strong, making the ring significantly deactivated. However, nitration is still achievable under forcing conditions. The most likely position for nitration is C2 (ortho to chlorine and para to the fluorine at C4) and C6 (ortho to chlorine). Given the high degree of fluorination, a detailed analysis of the electronic effects and potentially computational modeling would be beneficial for a precise prediction. However, based on general principles of electrophilic aromatic substitution on polyhalogenated benzenes, the formation of the desired 2-nitro isomer is a plausible outcome.[3]

Experimental Protocol: Nitration of 1-Chloro-2,3,4-trifluorobenzene

This protocol is a representative procedure based on established methods for the nitration of halogenated aromatic compounds.[4][5]

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Notes
1-Chloro-2,3,4-trifluorobenzene36556-42-0166.52Starting material[1]
Concentrated Sulfuric Acid (98%)7664-93-998.08Dehydrating agent and catalyst
Concentrated Nitric Acid (70%)7697-37-263.01Nitrating agent
Dichloromethane (DCM)75-09-284.93Extraction solvent
Saturated Sodium Bicarbonate SolutionN/AN/AFor neutralization
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-chloro-2,3,4-trifluorobenzene (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1-chloro-2,3,4-trifluorobenzene, maintaining the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Neutralization and Drying: Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Visualization of the Primary Synthesis Pathway

Electrophilic Nitration Pathway Start 1-Chloro-2,3,4-trifluorobenzene Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate Nitration (0-10 °C) Reagents Reagents:Conc. HNO₃Conc. H₂SO₄ Product 1-Chloro-3,4,5-trifluoro-2-nitrobenzene Intermediate->Product Deprotonation Workup Work-up & Purification Product->Workup

Caption: Electrophilic nitration of 1-chloro-2,3,4-trifluorobenzene.

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach to the synthesis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a good leaving group, typically a halide, from an aromatic ring that is highly activated by electron-withdrawing groups.[6] For an SNAr reaction to be effective, the leaving group must be positioned ortho or para to a strong electron-withdrawing group, such as a nitro group.[7]

A plausible SNAr strategy would involve the reaction of 1,2,3,4-tetrafluoro-5-nitrobenzene with a chloride source. In this scenario, the nitro group strongly activates the ring towards nucleophilic attack, and the fluorine atoms at the ortho and para positions are potential leaving groups. The regioselectivity of the substitution would depend on the relative activation of the different carbon-fluorine bonds.

Proposed SNAr Route

Starting Material: 1,2,3,4-Tetrafluoro-5-nitrobenzene Reagent: A suitable chloride source, such as lithium chloride or a quaternary ammonium chloride. Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction.

The reaction would proceed by the attack of the chloride ion on one of the carbon atoms bearing a fluorine atom, leading to the formation of a Meisenheimer complex. Subsequent loss of a fluoride ion would yield the desired product. The challenge in this approach lies in achieving selective substitution at the desired position, as multiple fluorine atoms are susceptible to displacement.

Visualization of the Alternative Synthesis Pathway

SNAr Pathway Start_SNAr 1,2,3,4-Tetrafluoro-5-nitrobenzene Intermediate_SNAr Meisenheimer Complex Start_SNAr->Intermediate_SNAr Nucleophilic Attack Reagent_SNAr Reagent:Chloride Source (e.g., LiCl) Product_SNAr 1-Chloro-3,4,5-trifluoro-2-nitrobenzene Intermediate_SNAr->Product_SNAr Loss of F⁻

Caption: Alternative synthesis via Nucleophilic Aromatic Substitution.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene. The primary and most direct route is the electrophilic nitration of 1-chloro-2,3,4-trifluorobenzene, for which a detailed experimental protocol has been provided. While regioselectivity is a key consideration, this method offers a straightforward approach to the target molecule. The alternative SNAr pathway presents a conceptually different strategy that may offer advantages in specific contexts, although it may require more optimization to control the position of substitution. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process.

References

  • Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. (n.d.). Semantic Scholar. [Link]

  • Nucleophilic aromatic substitution. (2024, February 28). In Wikipedia. [Link]

  • Synthetic method for 1,2,4-trifluorobenzene. (2019, November 26). Eureka. [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... (n.d.). ResearchGate. [Link]

  • A process for the preparation of 3,4,5-trifluoronitrobenzene. (2004, May 6).
  • A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl. (n.d.).
  • Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene. (n.d.).
  • Preparation method for 2,3,4-trifluoronitrobenzene. (n.d.).
  • The nitration of chlorobenzene involves an electrophilic aromatic substitution reaction where the aromatic ring acts as a nucleophile attacking a strong electrophile, the nitronium ion (NO2+), which is generated in situ by mixing nitric acid and sulphuric acid . (n.d.). Scribd. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. (2025, August 7). ResearchGate. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). Springer Nature. [Link]

  • Preparation of chlorobenzotrifluoride compounds. (n.d.).
  • Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene. (n.d.). Scribd. [Link]

  • Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro ... (n.d.).
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). SciSpace. [Link]

  • Preparation method of 3,4,5-trifluoro-2'-nitro-1,1'-biphenyl. (2017, November 14). Eureka. [Link]

  • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. (n.d.). PubChem. [Link]

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. (n.d.). ePrints Soton. [Link]

  • Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. (n.d.). NIST WebBook. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 14). Frontiers. [Link]

  • A study of the regioselectivity in the zeolite-assisted nitration of toluene. (n.d.). University of Northern Iowa. [Link]

Sources

1-Chloro-3,4,5-trifluoro-2-nitrobenzene: A Comprehensive Technical Guide to Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-3,4,5-trifluoro-2-nitrobenzene (CAS: 1806693-55-9) is a highly functionalized, polyhalogenated nitroarene that serves as a premium building block in advanced organic synthesis. In the realms of drug discovery and agrochemical development, the precise spatial arrangement of its halogens provides researchers with a versatile scaffold for sequential functionalization. The unique juxtaposition of a strongly electron-withdrawing nitro group with three highly electronegative fluorine atoms and one chlorine atom renders the aromatic ring exceptionally electrophilic, making it an ideal candidate for regioselective nucleophilic aromatic substitution (SNAr) and subsequent cross-coupling reactions[1],[2].

Chemical Identity and Structural Parameters

Accurate structural identification is critical for computational screening, inventory management, and stoichiometric calculations. Below is the definitive identification matrix for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene[3],[4].

ParameterValue
Chemical Name 1-Chloro-3,4,5-trifluoro-2-nitrobenzene
CAS Registry Number 1806693-55-9
Molecular Formula C₆HClF₃NO₂
Molecular Weight 211.53 g/mol
SMILES ClC1=C(=O)C(F)=C(F)C(F)=C1
Appearance Pale yellow to yellow liquid/solid (temperature dependent)
Storage Conditions Inert atmosphere, 2-8°C, protected from light

Physicochemical Profile & Mechanistic Reactivity

As a Senior Application Scientist, I emphasize that the successful utilization of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene requires a deep understanding of its electronic topography.

The Causality of Electrophilicity: The aromatic ring is severely electron-deficient due to the synergistic electron-withdrawing effects of the nitro group (-M, -I) and the halogens (-I)[1]. In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the resonance-stabilized Meisenheimer complex[2]. Fluorine is a vastly superior leaving group compared to chlorine in SNAr because its extreme electronegativity intensely polarizes the C-F bond, accelerating the initial nucleophilic attack and stabilizing the anionic transition state[5].

Regioselectivity Rules: The nitro group activates the ortho and para positions. In this specific scaffold:

  • Position 3 (ortho to NO₂): Highly activated but sterically hindered by the adjacent nitro group and the fluorine at position 4.

  • Position 5 (para to NO₂): Highly activated and sterically more accessible.

Consequently, substitution with bulky nucleophiles (e.g., secondary amines) will preferentially occur at the 5-fluoro position, yielding 1-chloro-3,4-difluoro-5-(nucleophile)-2-nitrobenzene as the major kinetic product.

SNAr_Mechanism A 1-Chloro-3,4,5-trifluoro -2-nitrobenzene (Electrophile) B Nucleophilic Attack (Rate-Determining) A->B + Nu⁻ C Meisenheimer Complex (Resonance Stabilized) B->C D Leaving Group Expulsion (Fast Step) C->D E Substituted Nitroarene Product D->E - F⁻

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on the polyfluorinated ring.

Experimental Workflows: Regioselective SNAr

To harness this building block effectively, the following protocol details the regioselective mono-substitution using a secondary amine (e.g., morpholine). Every step is designed as a self-validating system to ensure high fidelity, reproducibility, and yield.

Protocol: Regioselective Amination

  • Reagent Preparation: Dissolve 1.0 eq of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated, maximizing its kinetic reactivity while stabilizing the polar Meisenheimer transition state[1],[6].

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HF byproduct driving the reaction forward without competing for the electrophile.

  • Nucleophile Addition: Cool the reaction vessel to 0 °C. Add 1.0 eq of the amine dropwise over 15 minutes.

    • Causality: The extreme reactivity of the polyfluorinated ring can lead to unwanted di-substitution. Strict temperature control at 0 °C ensures kinetic control, favoring mono-substitution at the most accessible activated site (Position 5).

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Monitor via LC-MS.

    • Self-Validation: Do not proceed to workup until the starting material peak is <5% by UV integration.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution.

    • Causality: The LiCl wash is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination during isolation.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Exp_Workflow Step1 1. Reagent Preparation Dry DMF, Inert Atm Step2 2. Nucleophile Addition Dropwise at 0°C Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Workup Quench & Extract Step3->Step4 > 95% Conversion Step5 5. Purification Silica Chromatography Step4->Step5 Step6 6. Characterization NMR & HRMS Step5->Step6

Step-by-step experimental workflow for the regioselective amination of the nitroarene.

Analytical Validation

Trustworthiness in synthetic chemistry relies on rigorous, multi-modal characterization. To validate the success of the SNAr protocol:

  • ¹⁹F NMR Spectroscopy: The disappearance of one specific fluorine signal (typically the most downfield signal corresponding to the para-fluorine) confirms mono-substitution. The remaining two fluorine atoms will exhibit characteristic ortho/meta coupling constants (JFF).

  • LC-HRMS: Identify the [M+H]⁺ peak corresponding to the exact mass of the substituted product. This confirms the displacement of exactly one fluorine atom (-19 Da) and the addition of the nucleophile.

Safety, Handling, and Storage

  • Toxicity: Polyfluoronitrobenzenes are potent skin sensitizers and possess high inhalation toxicity. Handle exclusively within a certified, well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Reactivity: Avoid exposure to strong inorganic bases (e.g., NaOH, KOH) at elevated temperatures, as this can trigger uncontrolled hydrolysis of the halogens or violent decomposition[7].

  • Storage: Store under an inert atmosphere (argon or nitrogen) at 2-8 °C. Protect from prolonged exposure to light to prevent slow radical-mediated degradation[8].

References

  • 1-Chloro-3,4,5-trifluoro-2-nitrobenzene | CAS#:1806693-55-9 Chemsrc URL:[Link]

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin Macromolecules - ACS Publications URL:[Link]

  • Question: p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene Vaia URL:[Link]

  • Nucleophilic Aromatic Substitution Guide Scribd URL:[Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps Chemistry Steps URL: [Link]

  • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins ResearchGate URL: [Link]

Sources

Reactivity and Stability Profile of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-3,4,5-trifluoro-2-nitrobenzene (CAS: 1806693-55-9)[1] is a highly functionalized, polyhalogenated aromatic building block utilized in the synthesis of advanced agrochemicals, fluoroquinolone antibiotics, and specialized materials. Its value lies in its orthogonal reactivity: it possesses both a thermodynamically vulnerable C-Cl bond and highly activated C-F bonds. This guide provides a predictive framework for exploiting these reactive sites with absolute regiochemical and chemochemical control.

Structural Electronics & Mechanistic Principles

To master the functionalization of this molecule, one must understand the electronic push-pull system governing its aromatic ring.

  • Inductive and Resonance Effects: The nitro group at the C2 position exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) pathways. This severely depletes electron density from the ortho (C1, C3) and para (C5) positions.

  • Meisenheimer Complex Stabilization: In Nucleophilic Aromatic Substitution (SNAr), regioselectivity is dictated by the stability of the intermediate Meisenheimer complex[2]. When a nucleophile attacks C3 or C5, the resulting anionic charge delocalizes onto C2, where it is stabilized by the nitro group[2]. Conversely, attack at C4 forces the anionic charge onto carbons bearing fluorine atoms (C3 and C5). Because fluorine lone pairs repel the carbanion, SNAr at C4 is thermodynamically forbidden[2].

  • Leaving Group Dynamics: Despite chlorine being a better leaving group in aliphatic SN2 reactions, fluorine is the superior leaving group in SNAr due to its extreme electronegativity, which hyper-stabilizes the transition state.

Core Reactivity Profiles

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The SNAr reactivity of 1-chloro-3,4,5-trifluoro-2-nitrobenzene is highly predictable based on the nature of the nucleophile:

  • Amine Nucleophiles (Kinetic Control): Primary and secondary amines preferentially attack the C3 position (ortho to the nitro group). This is driven by hydrogen bonding between the amine's N-H proton and the oxygen of the adjacent nitro group in the transition state.

  • Alkoxide/Thiolate Nucleophiles (Thermodynamic Control): Lacking the ability to hydrogen bond, these bulky nucleophiles often favor the C5 position (para to the nitro group) to minimize steric clashes with the bulky -NO2 and -Cl groups.

Chemoselective Palladium-Catalyzed Cross-Coupling

Orthogonal functionalization can be achieved by tuning the transition metal catalyst:

  • Standard Suzuki-Miyaura (C-Cl Activation): Using standard Pd(0) sources (e.g., Pd(PPh₃)₄) and mild bases, oxidative addition occurs exclusively at the weaker C-Cl bond at C1.

  • Directed C-F Activation: As demonstrated by, highly fluorinated nitrobenzenes can undergo anomalous SNAr-type oxidative addition at the C-F bond[3]. The nitro group directs the nucleophilic palladium catalyst into the adjacent ortho C-F bond (C3) when specialized ligands and conditions are applied[3],[4].

SNAr_Pathway cluster_0 Meisenheimer Intermediates SM 1-Chloro-3,4,5-trifluoro- 2-nitrobenzene Int_C3 C3-Attack Complex (Stabilized by NO2 H-Bonding) SM->Int_C3 Amine Nucleophile (ortho-attack) Int_C5 C5-Attack Complex (Sterically Favored) SM->Int_C5 Alkoxide Nucleophile (para-attack) Prod_C3 3-Substituted Product (Major for Amines) Int_C3->Prod_C3 -F⁻ Prod_C5 5-Substituted Product (Major for Alkoxides) Int_C5->Prod_C5 -F⁻

Figure 1: Mechanistic divergence in SNAr regioselectivity based on nucleophile type.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective SNAr with Morpholine (C3 Functionalization)

Objective: Chemoselective substitution of the C3-fluorine while preserving the C-Cl bond and C4/C5 fluorines.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 eq) in anhydrous THF (0.2 M). Causality: THF provides a polar aprotic environment that accelerates SNAr without competing as a nucleophile.

  • Temperature Control: Cool the reaction vessel to 0 °C. Causality: The substrate is highly activated; starting at 0 °C prevents runaway exothermic degradation and suppresses di-substitution at C5.

  • Nucleophile Addition: Add morpholine (2.2 eq) dropwise over 15 minutes. Causality: 1.0 eq acts as the nucleophile, 1.0 eq acts as the base to scavenge the HF byproduct (forming morpholinium fluoride), and 0.2 eq ensures kinetic completion.

  • Workup: Quench with ice water, extract with EtOAc, and wash the organic layer with 1M HCl. Causality: The acidic wash protonates and removes any unreacted morpholine.

Self-Validation & Analytical Monitoring:

  • TLC: Co-spot against the starting material (Hexanes/EtOAc 4:1). The product will appear as a significantly more polar, UV-active spot (254 nm).

  • Mass Spectrometry (LC-MS): The mass will shift from m/z 211 (SM) to m/z 278. The retention of the 3:1 isotopic signature confirms the C-Cl bond remains intact.

  • NMR Confirmation: The ¹⁹F NMR spectrum of the starting material exhibits three distinct resonances. The product will exhibit only two. In the ¹H NMR, the C6-proton multiplet will lose its para-coupling (

    
     Hz) to the C3-fluorine, definitively proving regioselective attack at C3.
    
Protocol B: Chemoselective Suzuki-Miyaura Coupling (C1 Functionalization)

Objective: Arylate the C-Cl bond while preserving all highly activated C-F bonds.

Step-by-Step Methodology & Causality:

  • Preparation: Combine the nitrobenzene substrate (1.0 eq), phenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

  • Solvent System: Add a degassed mixture of Toluene/H₂O (4:1). Causality: This biphasic system dissolves both the organic substrate and the inorganic base, facilitating the crucial transmetalation step at the phase boundary.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and heat to 80 °C for 4 hours. Causality: Pd(PPh₃)₄ is a standard Pd(0) source that readily inserts into C-Cl bonds but lacks the specialized electron-rich ligands required to force C-F activation[3].

Self-Validation & Analytical Monitoring:

  • GC-MS Tracking: Aliquots taken at 1h and 2h will show the molecular ion peak shifting from m/z 211 (C₆HClF₃NO₂) to m/z 253 (C₁₂H₆F₃NO₂). The characteristic 3:1 isotopic ratio of the chlorine atom will vanish, confirming C-Cl cleavage.

  • ¹⁹F NMR Integrity Check: The ¹⁹F NMR spectrum must retain three distinct signals, proving that no C-F activation occurred.

CrossCoupling Start 1-Chloro-3,4,5-trifluoro-2-nitrobenzene Cond1 Standard Suzuki-Miyaura (Pd(PPh3)4, Base, Heat) Start->Cond1 Cond2 Modified C-F Activation (Pd(OAc)2, Special Ligands) Start->Cond2 Prod1 C1-Arylated Product (C-Cl Cleavage) Cond1->Prod1 Oxidative Addition at C-Cl Prod2 C3-Arylated Product (C-F Cleavage) Cond2->Prod2 Directed Oxidative Addition at C-F

Figure 2: Chemoselective cross-coupling pathways demonstrating orthogonal C-Cl vs. C-F activation.

Quantitative Data & Stability Summaries

Table 1: Predictive Regioselectivity Matrix

Reaction TypeReagents / ConditionsPrimary Site of AttackMechanistic RationaleAnalytical Confirmation
SNAr (Amine) Morpholine, THF, 0 °CC3 (ortho-F)Transition state stabilized by H-bonding with C2-NO₂.¹⁹F NMR: Loss of C3 signal; LC-MS: m/z 278.
SNAr (Alkoxide) NaOMe, MeOH, RTC5 (para-F)Steric avoidance of the bulky C1-Cl and C2-NO₂ groups.¹H NMR: Change in C6-H multiplicity.
Cross-Coupling Pd(PPh₃)₄, PhB(OH)₂, 80 °CC1 (C-Cl bond)Lower bond dissociation energy of C-Cl vs C-F.GC-MS: Loss of 3:1 Cl isotope pattern.
Reduction Pd/C, H₂, EtOAc, RTC2 (-NO₂ to -NH₂)Standard catalytic hydrogenation of nitroarenes.IR: Loss of N-O stretch (1530 cm⁻¹), gain of N-H.

Table 2: Physical and Stability Parameters

ParameterValue / DescriptionHandling Implication
Molecular Weight 211.52 g/mol Standardize equivalents carefully during SNAr.
Thermal Stability Potentially energetic (Nitroaromatic)Conduct Differential Scanning Calorimetry (DSC) before scale-up >10g.
Storage Conditions 2-8 °C, Dry, Inert AtmospherePrevent slow hydrolysis of activated C-F bonds by atmospheric moisture.
Chemical Incompatibilities Strong bases (without nucleophiles)Risk of polymerization or generation of explosive benzyne intermediates.

References

  • Cargill, M. R., Sandford, G., et al. "Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions." The Journal of Organic Chemistry, 2010, 75(17), 5860-5866. URL:[Link]

  • ChemSrc. "1-Chloro-3,4,5-trifluoro-2-nitrobenzene (CAS: 1806693-55-9) Property and Safety Data." ChemSrc Database, 2024. URL:[Link]

  • National Institutes of Health. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PubMed Central (PMC), 2019. URL:[Link]

Sources

Navigating the Nucleophilic Aromatic Substitution Landscape of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of the nucleophilic aromatic substitution (SNAr) mechanism as it applies to the highly activated substrate, 1-Chloro-3,4,5-trifluoro-2-nitrobenzene. This compound serves as a versatile building block in medicinal and materials chemistry, owing to its predictable reactivity and multiple sites for functionalization. We will dissect the electronic factors governing its reactivity, explore the intricacies of the Meisenheimer complex intermediate, detail regioselective considerations, and provide robust experimental protocols for its successful application in complex molecular synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of this powerful synthetic tool.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a pathway to functionalize aromatic rings. In stark contrast to electrophilic aromatic substitution, the SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[1][2] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] These EWGs are critical as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate that is formed.[1][5]

The substrate of focus, 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, is an exemplary model for studying the SNAr reaction. It possesses a powerful nitro group (-NO₂) ortho to a chloro leaving group, and three additional fluorine atoms that further enhance the ring's electrophilicity. This unique substitution pattern presents both opportunities and challenges in regioselective synthesis, which this guide will explore in detail.

The Electronic Architecture of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

The reactivity of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene in SNAr reactions is a direct consequence of the interplay between its substituents. A thorough understanding of their electronic contributions is paramount for predicting reaction outcomes.

  • The Nitro Group (-NO₂): The Primary Activator The nitro group at the C2 position is the dominant activating group. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring. This makes the ring highly susceptible to attack by nucleophiles.[6] Crucially, its position ortho to the C1-chloro and C3-fluoro substituents allows it to effectively stabilize the negative charge of the intermediate through resonance.[1][4]

  • Halogen Substituents (Cl and F): A Duality of Roles The four halogen atoms contribute to the substrate's reactivity in two ways:

    • Inductive Activation: As highly electronegative elements, both chlorine and fluorine atoms withdraw electron density from the ring via the inductive effect.[7] This further enhances the ring's electrophilicity and accelerates the initial nucleophilic attack.[1][6]

    • Leaving Group Potential: The halogens at C1, C3, C4, and C5 are all potential leaving groups. Their relative ability to depart is a key factor in determining the reaction's regioselectivity.

The SNAr Mechanism: A Step-by-Step Analysis

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[4][8] The rate-determining step is typically the initial nucleophilic attack, which disrupts the ring's aromaticity.[1][8]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group. This addition forms a non-aromatic, negatively charged intermediate known as a Meisenheimer complex.[3][5][9] The stability of this complex is the primary determinant of the reaction rate.[10] The strong electron-withdrawing nitro group plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance.[2]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In a subsequent, typically faster step, the leaving group departs, taking its bonding electrons with it. This collapses the intermediate, restores the aromaticity of the ring, and yields the final substituted product.[8]

SNAr_Mechanism General SNAr Mechanism sub Aryl Halide (Electron-Deficient) mc Meisenheimer Complex (Resonance-Stabilized Anion) sub->mc + Nu⁻ (Slow, Rate-Determining) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - X⁻ (Fast) lg Leaving Group (X⁻)

Caption: The two-step addition-elimination pathway of the SNAr reaction.

Regioselectivity: The Decisive Factor

With four potential leaving groups (one Cl, three F), predicting the site of substitution is crucial. In SNAr reactions, the leaving group order is often F > Cl > Br > I.[11] This counterintuitive trend arises because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[1] The high electronegativity of fluorine strongly activates the ring towards attack, making the C-F bond cleavage kinetically favored despite its higher bond strength.[6][7]

However, in 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, substitution predominantly occurs at the C1 position , displacing the chloride ion. This is due to a combination of factors:

  • Activation by the Nitro Group: The C1 position is ortho to the powerfully activating nitro group, which provides significant resonance stabilization to the Meisenheimer complex formed upon attack at this site.

  • Leaving Group Ability: While fluorine is generally a better leaving group in SNAr, the combination of strong activation at C1 and the reasonable leaving group ability of chloride makes this the most favorable pathway under many conditions. Substitution of the fluorine atoms, particularly at C3 and C5 (also ortho/para to the nitro group), is possible but often requires more forcing conditions or specific nucleophiles.

Caption: Nucleophilic attack at C1 forms a resonance-stabilized intermediate.

Experimental Protocols and Practical Considerations

The successful execution of an SNAr reaction with 1-Chloro-3,4,5-trifluoro-2-nitrobenzene requires careful control of reaction parameters.

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a representative procedure for the reaction with a primary or secondary amine.

Objective: To synthesize an N-substituted 3,4,5-trifluoro-2-nitroaniline derivative.

Materials:

  • 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Reagent Addition: Add the base (K₂CO₃ or Et₃N, 2.0 eq), followed by the dropwise addition of the amine nucleophile (1.1 - 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.[12]

Experimental_Workflow SNAr Experimental Workflow A Reaction Setup (Inert Atmosphere) B Add Substrate, Solvent, and Base A->B C Add Nucleophile B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Workup & Extraction D->E F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: A typical workflow for SNAr reaction, workup, and purification.

Choice of Solvent and Base
  • Solvent: Polar aprotic solvents such as DMF, DMSO, and NMP are preferred. They effectively solvate the cation of the base and do not interfere with the nucleophile, thereby accelerating the reaction.

  • Base: A non-nucleophilic base like K₂CO₃ or Et₃N is often required to neutralize the acid (e.g., HCl) generated during the reaction, especially when using amine nucleophiles.

Quantitative Data Summary

The choice of nucleophile significantly impacts reaction conditions and outcomes. The following table provides a general guide for reactions with 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Nucleophile ClassTypical NucleophileSolventTemperature (°C)General Observations
Amines Piperidine, MorpholineDMF, DMSO25 - 80Reactions are generally clean and high-yielding. A base is required.
Alkoxides Sodium MethoxideMethanol, THF0 - 50Typically fast reactions. The alkoxide is often generated in situ using NaH or Na metal.
Thiols ThiophenolDMF, Acetonitrile25 - 60A base (e.g., K₂CO₃) is needed to deprotonate the thiol to the more nucleophilic thiolate.
Phenoxides Phenol + BaseDMSO, NMP80 - 120Higher temperatures may be required due to the lower nucleophilicity compared to alkoxides.

Note: Conditions are illustrative and require optimization for specific substrates and nucleophiles.

Conclusion

1-Chloro-3,4,5-trifluoro-2-nitrobenzene is a highly activated and synthetically valuable substrate for nucleophilic aromatic substitution. Its reactivity is dominated by the powerful electron-withdrawing nitro group, which directs substitution primarily to the C1 position, leading to the displacement of chloride. By understanding the underlying electronic principles and carefully controlling experimental parameters such as solvent, temperature, and base, researchers can effectively leverage this versatile building block for the efficient synthesis of complex, highly functionalized aromatic compounds. The protocols and data presented in this guide serve as a robust starting point for the application of this chemistry in pharmaceutical and materials science research.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? (n.d.). Wiley Online Library. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Fang, H., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

  • Frontiers in Chemistry. (2020, July 10). Stability of the Meisenheimer Complex in a SNAr Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

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A Comprehensive Technical Guide to the Applications of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloro-3,4,5-trifluoro-2-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group ortho to a chlorine atom and three fluorine atoms on the benzene ring, renders it exceptionally reactive towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group and the fluorine atoms activates the carbon-chlorine bond, making it an excellent electrophile for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. For researchers and professionals in drug discovery and development, understanding the chemistry of this and related building blocks is crucial for the design of novel bioactive molecules. The strategic incorporation of fluorine-containing motifs is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2][3][4]

Chapter 1: Synthesis and Reactivity Profile

Synthetic Routes

One potential route could involve the diazotization of 2,3,4-trifluoro-6-chloroaniline, followed by a Sandmeyer-type reaction to introduce the nitro group. Alternatively, a process involving sequential chlorination, fluorination, and nitration of a suitable benzene derivative could be employed, similar to methods used for the preparation of other trifluoronitrobenzenes.[5] The choice of route would depend on the availability of starting materials and the desired scale of the synthesis.

Reactivity Profile

The reactivity of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is dominated by two key features: the highly activated carbon-chlorine bond and the reducible nitro group.

Nucleophilic Aromatic Substitution (SNAr): The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). The aromatic ring is rendered electron-deficient by the powerful electron-withdrawing effects of the ortho-nitro group and the three fluorine atoms. This electronic arrangement significantly stabilizes the transient, negatively charged Meisenheimer complex that forms upon nucleophilic attack, thereby lowering the activation energy of the reaction.[6][7][8] The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

Common nucleophiles that can be employed in SNAr reactions with this substrate include:

  • Alcohols and phenols (to form ethers)

  • Amines (to form secondary amines)

  • Thiols (to form thioethers)

  • Carbanions

The SNAr reaction is a cornerstone of modern synthetic chemistry, allowing for the facile formation of carbon-heteroatom and carbon-carbon bonds.[9]

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation is of paramount importance as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening up a vast array of subsequent chemical modifications. The resulting 2-amino-1-chloro-3,4,5-trifluorobenzene is a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules.

Chapter 2: Applications in Pharmaceutical Synthesis

The trifluorinated phenyl motif is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological properties.[1][2][3] 1-Chloro-3,4,5-trifluoro-2-nitrobenzene serves as a key starting material for introducing this valuable structural unit.

Synthesis of Bioactive Molecules via SNAr

The high reactivity of the C-Cl bond in SNAr reactions allows for the straightforward coupling of the 2-nitro-3,4,5-trifluorophenyl moiety to various molecular scaffolds. For instance, reaction with a primary or secondary amine on a complex molecule can introduce this fluorinated ring system, which can then be further functionalized.

Synthesis of Heterocyclic Compounds

The aniline derivative obtained from the reduction of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. These heterocyclic systems are central to the structure of many approved drugs.[6] For example, the aniline can be condensed with dicarbonyl compounds to form quinolines or with other appropriate reagents to construct benzodiazepines, quinoxalines, or other important heterocyclic cores.

Chapter 3: Applications in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop more effective and environmentally benign herbicides, fungicides, and insecticides. The introduction of fluorinated aromatic rings can enhance the potency, metabolic stability, and transport properties of agrochemicals.[10]

Synthesis of Herbicides and Fungicides

1-Chloro-3,4,5-trifluoro-2-nitrobenzene can be used as a starting material for the synthesis of novel herbicides and fungicides. For example, SNAr reactions with substituted phenols or anilines can lead to the formation of diaryl ethers or diphenylamines, which are common structural motifs in many commercial agrochemicals. The resulting products can then be screened for their biological activity.

Chapter 4: Experimental Protocols and Methodologies

The following are general, representative protocols for the key transformations of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene. Researchers should adapt these procedures to their specific substrates and experimental setups.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a substituted N-(2-nitro-3,4,5-trifluorophenyl)amine.

Materials:

  • 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 equivalents)

Procedure:

  • To a stirred solution of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 equivalent) in the chosen anhydrous solvent, add the base.

  • Add the amine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-nitro-3,4,5-trifluorophenyl)amine.

Standard Protocol for Nitro Group Reduction

Objective: To synthesize 2-amino-1-chloro-3,4,5-trifluorobenzene.

Materials:

  • Substituted N-(2-nitro-3,4,5-trifluorophenyl)amine (from the previous step)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve the nitro-containing starting material (1.0 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

  • Add the SnCl₂/HCl solution to the stirred solution of the nitro compound.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative.

  • If necessary, purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Physicochemical Properties of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (Predicted)

PropertyValue
Molecular Formula C₆HClF₃NO₂
Molecular Weight 215.52 g/mol
Appearance Likely a solid at room temperature
Boiling Point Predicted to be in the range of 200-250 °C
Solubility Insoluble in water, soluble in common organic solvents

Visualizations

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthetic_Utility start 1-Chloro-3,4,5-trifluoro-2-nitrobenzene snar_product S(N)Ar Product (e.g., Amine, Ether, Thioether) start->snar_product S(N)Ar Reaction (Various Nucleophiles) reduced_product 2-Amino-1-chloro-3,4,5-trifluorobenzene start->reduced_product Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) pharma_scaffold Pharmaceutical Scaffolds snar_product->pharma_scaffold agro_scaffold Agrochemical Scaffolds snar_product->agro_scaffold heterocycles Heterocyclic Compounds reduced_product->heterocycles heterocycles->pharma_scaffold heterocycles->agro_scaffold

Caption: Synthetic utility of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Conclusion

1-Chloro-3,4,5-trifluoro-2-nitrobenzene, while not a commonly cited reagent, represents a class of highly activated aromatic compounds with significant potential in synthetic chemistry. Its predictable reactivity through nucleophilic aromatic substitution and nitro group reduction makes it a valuable building block for the introduction of the 3,4,5-trifluorophenyl moiety into complex molecules. The well-established benefits of fluorine incorporation in drug discovery and agrochemical development suggest that this and related compounds will continue to be of interest to researchers in these fields. The synthetic pathways and reaction protocols outlined in this guide provide a solid foundation for the exploration of the chemistry and applications of this versatile compound.

References

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene - Google P
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. [Link]

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  • A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl - Google P
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [Link]

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. [Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]

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  • Nucleophilic Substitution Reactions - Haloarenes | CK-12 Foundation. [Link]

  • 1-Chloro-3-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 3017500 - PubChem. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. [Link]

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Solubility Dynamics and Solvent Compatibility of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (CAS: 1806693-55-9)

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, highly functionalized polyhalogenated aromatic rings are critical building blocks. 1-Chloro-3,4,5-trifluoro-2-nitrobenzene presents a unique solvation challenge: it is heavily shielded by hydrophobic halogens yet polarized by a strongly electron-withdrawing nitro group. This whitepaper provides a comprehensive, causality-driven guide to its solubility profile, offering process chemists self-validating protocols for solvent selection, recrystallization, and phase-transfer operations.

Part 1: Structural Causality & Solvation Mechanics

As a Senior Application Scientist, I emphasize that solubility is not an arbitrary metric—it is the direct physical manifestation of a molecule's electronic and steric environment. To predict how 1-Chloro-3,4,5-trifluoro-2-nitrobenzene behaves in solution, we must deconstruct its structural features:

  • Hydrophobic Halogen Shielding: The parent compound, nitrobenzene, already exhibits limited aqueous solubility (approximately 1.8 g/L at 25 °C)[1]. The addition of three fluorine atoms and one chlorine atom drastically increases the lipophilicity (LogP) of the molecule. Fluorine is highly electronegative and tightly holds its electron cloud, meaning it does not act as a hydrogen-bond acceptor in aqueous media. Consequently, polyhalogenated benzenes exhibit high solubility in nonpolar and moderately polar organic solvents while rejecting water[2].

  • Dipole-Dipole Interactions: The nitro (-NO₂) group introduces a strong, localized dipole moment. This creates a "push-pull" electronic environment across the aromatic ring. Because of this polarity, the compound interacts highly favorably with polar aprotic solvents (e.g., DMSO, DMF), where the solubility of closely related fluorinated nitrobenzenes frequently exceeds 50 g/L[3].

  • Halogen Bonding: In halogenated solvents like dichloromethane (DCM) or chloroform, the compound dissolves readily due to favorable London dispersion forces and halogen-halogen interactions—a classic demonstration of the "like dissolves like" principle.

Part 2: Quantitative Solubility Matrix

Based on the physicochemical behavior of homologous chlorofluoronitrobenzenes, the solubility profile of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is categorized below. This matrix serves as a baseline for designing reaction media and extraction workflows.

Solvent ClassRepresentative SolventsEstimated Solubility (25°C)Mechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileVery High (> 50 g/L)Strong dipole-dipole interactions with the nitro group; excellent solvation of the polarized aromatic system[3].
Halogenated Dichloromethane, ChloroformHigh (10 - 50 g/L)Favorable dispersion forces and halogen bonding.
Aromatic Toluene, XyleneHigh (10 - 50 g/L)

-

stacking interactions with the electron-deficient aromatic ring.
Ethers & Esters THF, Ethyl AcetateHigh (10 - 50 g/L)Lewis acid-base interactions between solvent oxygen lone pairs and the electron-deficient aromatic nucleus.
Protic Methanol, Ethanol, IPAModerate (1 - 10 g/L)Limited by the solute's inability to act as a hydrogen bond donor. Solubility increases significantly at boiling point[4].
Aliphatic Hexane, HeptaneLow (< 5 g/L)Lack of polar interactions; however, the high lipophilicity of the halogens allows for partial dissolution.
Aqueous Water, Aqueous BuffersInsoluble (< 0.1 g/L)High thermodynamic cost of cavity formation in water; lack of H-bond donors[1].

Part 3: Self-Validating Experimental Protocols

Visual estimation of solubility is prone to supersaturation artifacts. The following protocols are designed as self-validating systems to ensure absolute technical accuracy during process development.

Protocol 1: Gravimetric Determination of Thermodynamic Solubility

Causality: To design an efficient extraction or reaction, you must know the exact saturation point. This protocol uses extended equilibration to prevent false-positive solubility readings caused by metastable supersaturation.

  • Preparation: Add an excess of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (e.g., 500 mg) to a 5 mL glass vial equipped with a magnetic stir bar. (Safety Note: Handle as a toxic organic liquid/solid under a fume hood[5]).

  • Solvent Addition: Add exactly 2.0 mL of the target solvent (e.g., Toluene).

  • Equilibration: Seal the vial and stir at a constant temperature (25.0 ± 0.1 °C) using a thermostatic block for 24 hours.

  • Phase Separation (Self-Validation Step): Centrifuge the vial at 5000 rpm for 10 minutes. Validation Check: If no solid pellet is visible at the bottom, the solution is NOT saturated. You must add more solute and repeat the 24-hour equilibration.

  • Sampling: Accurately pipette 1.0 mL of the clear supernatant into a pre-weighed (tared) glass vial.

  • Drying & Calculation: Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C to a constant weight. The mass of the residue directly equals the solubility in g/mL.

Protocol 2: Anti-Solvent Crystallization Workflow

Causality: Recrystallization of halogenated nitrobenzene intermediates relies on selecting a primary solvent with high solubility and an anti-solvent with low solubility[4]. Because this compound is highly soluble in esters but poorly soluble in aliphatics, an Ethyl Acetate/Hexane system is ideal.

  • Dissolution: Dissolve the crude compound in a minimum volume of Ethyl Acetate at 50°C.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble catalyst residues.

  • Titration: Slowly add Hexane (anti-solvent) dropwise under moderate stirring until the solution reaches the cloud point (faint, persistent turbidity).

  • Nucleation: Cease anti-solvent addition. Hold the temperature steady for 30 minutes to allow the crystal lattice to organize.

  • Cooling & Isolation: Cool the system to 5°C at a controlled rate of 0.5°C/min to maximize yield and crystal purity. Isolate via vacuum filtration.

Part 4: Process Visualization

The following diagram maps the logical decision tree for the anti-solvent crystallization protocol described above.

G Start Crude 1-Chloro-3,4,5- trifluoro-2-nitrobenzene Solvent Dissolve in Primary Solvent (e.g., EtOAc, DCM, Toluene) High Solubility Start->Solvent Filter Hot Polishing Filtration (Remove Insoluble Impurities) Solvent->Filter AntiSolvent Titrate with Anti-Solvent (e.g., Hexane, Heptane) Low Solubility Filter->AntiSolvent CloudPoint Reach Cloud Point (Metastable Zone) AntiSolvent->CloudPoint Dropwise addition Cooling Controlled Cooling (0.5°C / min to 5°C) CloudPoint->Cooling Induce nucleation Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Maximize yield End Purified Crystalline Product Isolation->End

Workflow for anti-solvent crystallization of polyhalogenated nitrobenzenes.

References

  • [1] Title: Solubility of Nitrobenzene. Source: Solubility of Things. URL:[Link]

  • [5] Title: 1-Chloro-2-fluoro-3-nitrobenzene Specifications and Safety. Source: Fisher Scientific. URL: [Link]

  • [2] Title: Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

1-Chloro-3,4,5-trifluoro-2-nitrobenzene material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 1-Chloro-2-fluoro-3-nitrobenzene

A Note on the Requested Compound: A comprehensive, verified Material Safety Data Sheet (MSDS) for the specific isomer 1-Chloro-3,4,5-trifluoro-2-nitrobenzene could not be located in publicly available databases. The safety and toxicological profiles of halogenated nitroaromatic compounds are highly dependent on the specific substitution pattern on the benzene ring. Therefore, to ensure scientific accuracy and uphold the principles of safety, this guide has been developed for the closely related and well-documented compound, 1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2) . The methodologies, safety protocols, and data presented herein are specific to this compound and should not be extrapolated to other isomers without independent verification.

Section 1: Compound Profile and Strategic Importance

1-Chloro-2-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound, a class of molecules that serve as versatile intermediates in organic synthesis. The presence of three distinct functional groups on the benzene ring—a nitro group, a chlorine atom, and a fluorine atom—provides multiple reaction sites for chemists to exploit. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive overview of its material safety data, handling protocols, and toxicological profile to ensure its safe and effective use in research and development.

Section 2: Hazard Identification and GHS Classification

Understanding the hazard profile of 1-Chloro-2-fluoro-3-nitrobenzene is fundamental to its safe handling. The compound is classified as harmful and an irritant under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2]

Table 1: GHS Classification for 1-Chloro-2-fluoro-3-nitrobenzene [3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The primary routes of exposure are inhalation, skin contact, and ingestion.[5] The compound's ability to cause skin and eye irritation necessitates the use of appropriate personal protective equipment (PPE) at all times.[3]

Section 3: Safe Handling and Experimental Workflow

The causality behind the stringent handling protocols for 1-Chloro-2-fluoro-3-nitrobenzene is directly linked to its hazard profile. The following workflow describes a typical laboratory-scale reaction and the integrated safety measures.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a generic procedure for a nucleophilic aromatic substitution reaction using 1-Chloro-2-fluoro-3-nitrobenzene.

  • Preparation and PPE:

    • Work must be conducted in a certified chemical fume hood with adequate ventilation.[1]

    • Don appropriate PPE: a flame-resistant lab coat, nitrile gloves (double-gloved recommended), and chemical splash goggles.[3]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[3]

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the solvent (e.g., anhydrous DMF).

    • Carefully weigh and add the nucleophile under a gentle stream of nitrogen.

    • Slowly add 1-Chloro-2-fluoro-3-nitrobenzene to the reaction mixture. The compound is a solid at room temperature and should be handled with care to avoid dust formation.[1]

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding it to a beaker of ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Waste Disposal:

    • All contaminated materials (gloves, filter paper, etc.) and liquid waste must be collected in a designated, labeled hazardous waste container for disposal in accordance with local regulations.[1]

Workflow Visualization

The following diagram illustrates the critical decision points and safety protocols for handling 1-Chloro-2-fluoro-3-nitrobenzene in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response start Start: Handling 1-Chloro-2-fluoro-3-nitrobenzene ppe Don Appropriate PPE: - Lab Coat - Goggles - Gloves start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh reaction Add to Reaction weigh->reaction spill Spill Occurs reaction->spill Accident exposure Personal Exposure reaction->exposure Accident evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material spill->absorb dispose Dispose as Hazardous Waste spill->dispose skin Skin Contact: Wash with plenty of water exposure->skin eye Eye Contact: Rinse with water for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation seek_medical Seek Medical Attention exposure->seek_medical

Sources

Methodological & Application

Application Note: Utilizing 1-Chloro-3,4,5-trifluoro-2-nitrobenzene in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary

The development of next-generation pharmaceuticals—particularly kinase inhibitors and advanced fluoroquinolone antibacterials—relies heavily on highly functionalized, polyhalogenated building blocks. 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (CAS: 1806693-55-9)[1] is a uniquely structured precursor that offers orthogonal reactivity. By leveraging the differential leaving-group abilities of its halogens and the strong directing effects of its nitro group, chemists can execute highly regioselective Nucleophilic Aromatic Substitutions (SNAr) followed by chemoselective reductions. This guide outlines the mechanistic causality, optimized parameters, and self-validating protocols required to harness this molecule effectively.

Chemical Profiling & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful synthetic integration of polyfluorinated nitrobenzenes requires a deep understanding of transition-state electronics rather than mere trial and error.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the C2 position heavily activates the polyfluorinated ring for SNAr[2]. In this system, fluorine acts as a superior leaving group compared to chlorine. The high electronegativity of fluorine stabilizes the anionic Meisenheimer complex transition state, lowering the activation energy for displacement.

In 1-chloro-3,4,5-trifluoro-2-nitrobenzene, the fluorine atoms at C3 (ortho) and C5 (para) are electronically activated[3]. However, nucleophilic attack by an amine preferentially occurs at the C5 position . This regioselectivity is driven by causality: the C5 position experiences less steric hindrance compared to the di-ortho substituted C3 position, and para-activation by the nitro group provides a highly stable resonance structure. By controlling the solvent polarity and base, we can push the C5:C3 regioselectivity to >95:5.

Chemoselective Nitro Reduction

Following SNAr, the nitro group must be reduced to an aniline to yield a 1,2-diamine equivalent for subsequent heterocyclic annulation (e.g., forming a benzimidazole core). Standard catalytic hydrogenation (Pd/C, H2) is fundamentally flawed for this substrate, as it triggers rapid reductive dechlorination and defluorination.

To ensure absolute chemoselectivity, we utilize an Iron and Ammonium Chloride (Fe/NH4Cl) reduction system[4]. This mild, single-electron transfer mechanism selectively reduces the nitro group to the corresponding amine while leaving the sensitive C-Cl and C-F bonds completely intact[5].

Workflow Visualization

G A 1-Chloro-3,4,5-trifluoro -2-nitrobenzene (Starting Material) C SNAr Intermediate (C5-Fluoro Displacement) A->C SNAr (DIPEA, THF, 60°C) B Amine Nucleophile (e.g., Isopropylamine) B->C E Fluorinated Aniline (1,2-Diamine Precursor) C->E Nitro Reduction (EtOH/H2O, 80°C) D Fe / NH4Cl (Chemoselective Reductant) D->E G Target API Core (Fluorinated Benzimidazole) E->G Annulation (Acidic Catalysis) F Cyclization Reagent (e.g., Triethyl Orthoformate) F->G

Figure 1: Synthetic workflow for fluorinated benzimidazoles via SNAr and chemoselective reduction.

Experimental Protocols & Self-Validating Systems

Every protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure mechanistic fidelity before proceeding to the next step.

Protocol A: Regioselective SNAr (C5-Amination)

Objective: Displace the C5-fluorine with a primary amine while suppressing C3-substitution.

  • Preparation: Charge a clean, dry 500 mL reactor with 1-chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 eq, 50 mmol) and anhydrous THF (10 volumes). Causality: THF provides optimal solubility and its moderate polarity prevents over-activation of the C3 position.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Causality: DIPEA is non-nucleophilic, preventing competitive side reactions.

  • Nucleophile Addition: Dropwise add the amine nucleophile (1.05 eq) while maintaining the internal temperature at 0–5 °C.

  • Propagation: Warm the reaction to 60 °C and stir for 4–6 hours.

  • Self-Validation (IPC): Sample 50 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Validation Criteria: The protocol is successful when the starting material peak is <1% and the dominant mass peak corresponds to [M+H+Nu-F]. If di-substitution is observed, reduce the reaction temperature by 10 °C in future runs.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Fe/NH4Cl)

Objective: Reduce the nitro group to an aniline without triggering reductive dehalogenation[4].

  • Preparation: Dissolve the crude SNAr intermediate from Protocol A (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v, 15 volumes).

  • Reagent Addition: Add Ammonium Chloride (NH4Cl) (5.0 eq) followed by Iron powder (325 mesh, 5.0 eq). Causality: 325 mesh Iron provides high surface area for rapid electron transfer, while NH4Cl acts as a mild proton source, preventing the harsh acidic conditions that cause side reactions.

  • Propagation: Heat the suspension to 80 °C under vigorous mechanical stirring for 2–3 hours.

  • Self-Validation (IPC): Monitor via HPLC-MS. Validation Criteria: The protocol self-validates when the nitro-intermediate is fully consumed. Crucially, verify chemoselectivity by checking the MS spectra of the product peak: it must display the classic 3:1 isotopic cluster (M / M+2) characteristic of a preserved C-Cl bond.

  • Workup: Filter the hot suspension through a pad of Celite to remove the iron sludge. Wash the filter cake generously with hot Ethanol. Concentrate the filtrate, dilute with EtOAc, wash with NaHCO3, dry over Na2SO4, and evaporate to yield the pure fluorinated aniline precursor.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the causality of our protocol choices.

Table 1: Optimization of SNAr Regioselectivity (1-Chloro-3,4,5-trifluoro-2-nitrobenzene + Primary Amine)

SolventBaseTemp (°C)C5 (Para) : C3 (Ortho) RatioIsolated Yield (%)
DMFK2CO38060 : 4065
CH3CNEt3N6080 : 2078
THFDIPEA2585 : 1572
THF DIPEA 60 >95 : 5 88

Insight: High polarity solvents (DMF) and inorganic bases lower the transition state energy globally, eroding regiocontrol. THF and DIPEA provide the optimal kinetic environment for C5 selectivity.

Table 2: Comparison of Nitro Reduction Conditions on Polyhalogenated Substrates

Reductant SystemSolventTemp (°C)Nitro Reduction (%)Dechlorination (%)Defluorination (%)Isolated Yield (%)
H2, 10% Pd/CMeOH25>9985<512 (Target)
Fe, HClEtOH/H2O80>9915<575
Fe, NH4Cl EtOH/H2O 80 >99 <1 <1 94

Insight: Catalytic hydrogenation results in catastrophic loss of the C-Cl bond. The Fe/NH4Cl system guarantees >99% chemoselectivity, preserving the halogen handles required for downstream cross-coupling.

References

  • BLD Pharm Catalog: 1-Chloro-3,4,5-trifluoro-2-nitrobenzene Source: BLD Pharm URL
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach Source: RSC Publishing URL
  • ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions Source: ResearchGate / Journal of Organic Chemistry URL
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL
  • Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond Source: ACS Publications URL

Sources

Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) Utilizing 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Highly Activated Aryl Halide

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of complex aryl-heteroatom bonds is a foundational challenge. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and indispensable tool for this purpose, enabling the functionalization of electron-deficient aromatic rings.[1][2][3] The substrate, 1-Chloro-3,4,5-trifluoro-2-nitrobenzene , represents a uniquely versatile building block for SNAr chemistry. Its aromatic core is profoundly activated by a potent electron-withdrawing nitro group, which significantly lowers the energy barrier for nucleophilic attack.[2][4][5] This high degree of activation, coupled with the presence of multiple, distinct halogen leaving groups, offers chemists a strategic platform for selective and sequential substitution, paving the way for intricate molecular architectures.

This guide provides an in-depth exploration of the mechanistic principles, reactivity considerations, and field-proven experimental protocols for leveraging 1-Chloro-3,4,5-trifluoro-2-nitrobenzene in SNAr reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step guidance.

PART 1: The SNAr Mechanism - A Tale of Two Steps

The SNAr reaction does not proceed via a concerted SN2 pathway, which is sterically hindered at an sp² carbon, nor does it favor the formation of a highly unstable aryl cation required for an SN1 mechanism.[2][3] Instead, it follows a well-established two-step addition-elimination mechanism .[3][5][6]

  • Step 1 (Addition - Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This initial attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][7][8] The stability of this complex is paramount. The powerful electron-withdrawing nitro group, positioned ortho to the site of attack (C1-Cl), is crucial as it delocalizes the negative charge through resonance, stabilizing the intermediate and thus lowering the activation energy of this rate-determining step.[2][4][8]

  • Step 2 (Elimination - Fast): The leaving group departs, expelling a halide ion and restoring the aromaticity of the ring to yield the final substituted product.

Diagram: The SNAr Addition-Elimination Pathway

Caption: General mechanism of the SNAr reaction.

Reactivity & Regioselectivity: The "Element Effect"

A distinctive feature of SNAr reactions is the leaving group trend: F > Cl > Br > I .[9] This is the reverse of the trend observed in SN1 and SN2 reactions and is known as the "element effect." The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the initial, rate-determining nucleophilic attack.[4][6] While the C-F bond is stronger, its cleavage occurs in the fast, non-rate-determining elimination step.

In 1-chloro-3,4,5-trifluoro-2-nitrobenzene, the nitro group activates the ortho (C1-Cl) and para (C5-F) positions most strongly. While fluorine is typically a better leaving group in SNAr, the protocols below will focus on the displacement of the chlorine atom, which is also highly activated and a common synthetic pathway. Selective displacement of fluorine can often be achieved under different conditions.

PART 2: Safety, Handling, and Reagent Properties

Chemical safety is paramount. Researchers must consult the full Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Substrate: 1-Chloro-3,4,5-trifluoro-2-nitrobenzene
PropertyValueReference
CAS Number 350-30-1N/A
Molecular Formula C₆HClF₃NO₂N/A
Molecular Weight 229.52 g/mol N/A
Appearance Yellow crystalline solid[10]
Hazards Harmful if swallowed, Harmful in contact with skin, Causes skin and serious eye irritation, Toxic if inhaled.[11][12]

Handling Precautions:

  • Always handle this compound in a certified chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][12]

  • Avoid inhalation of dust and contact with skin and eyes.[11]

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[11]

PART 3: Experimental Protocols

The following protocols are robust, reproducible methods for the SNAr of 1-chloro-3,4,5-trifluoro-2-nitrobenzene with representative amine, alkoxide, and thiolate nucleophiles.

Workflow: From Planning to Product

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Nucleophile (Amine, Alcohol, Thiol) B Review Safety Data Sheets (SDS) A->B C Prepare Reagents & Glassware (Flame-Dry) B->C D Dissolve Substrate in Anhydrous Solvent (e.g., DMF) C->D E Add Nucleophile & Base Under Inert Atmosphere D->E F Control Temperature (0°C to 100°C) E->F G Monitor Progress by TLC F->G H Quench Reaction (e.g., with Water) G->H Reaction Complete I Perform Liquid-Liquid Extraction H->I J Dry Organic Layer & Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, IR) K->L

Caption: A generalized workflow for SNAr experiments.

Protocol 1: Reaction with a Primary Amine (N-Butylation)

This protocol details the reaction with butylamine, a common primary amine nucleophile. A mild base is used to scavenge the HCl byproduct.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1-Chloro-3,4,5-trifluoro-2-nitrobenzene229.521.00 g4.361.0
Butylamine73.140.48 g (0.65 mL)6.541.5
Potassium Carbonate (K₂CO₃)138.211.21 g8.722.0
N,N-Dimethylformamide (DMF)-20 mL--

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-3,4,5-trifluoro-2-nitrobenzene (1.00 g, 4.36 mmol) and potassium carbonate (1.21 g, 8.72 mmol).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF (20 mL) via syringe. The solvent choice is critical; polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.[13]

  • Add butylamine (0.65 mL, 6.54 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product, N-butyl-3,4,5-trifluoro-2-nitroaniline.

Protocol 2: Reaction with an Alkoxide (O-Methylation)

This protocol uses a strong base (sodium hydride) to generate a potent sodium methoxide nucleophile in situ for the synthesis of an aryl ether.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1-Chloro-3,4,5-trifluoro-2-nitrobenzene229.521.00 g4.361.0
Sodium Hydride (NaH, 60% in oil)24.000.21 g5.231.2
Methanol (MeOH)32.040.21 g (0.27 mL)6.541.5
Tetrahydrofuran (THF), anhydrous-25 mL--

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.21 g, 5.23 mmol).

  • Add anhydrous THF (15 mL) and cool the suspension to 0 °C in an ice bath.

  • Add methanol (0.27 mL, 6.54 mmol) dropwise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. Stir for 30 minutes at 0 °C to ensure complete formation of sodium methoxide.

  • In a separate flask, dissolve 1-chloro-3,4,5-trifluoro-2-nitrobenzene (1.00 g, 4.36 mmol) in anhydrous THF (10 mL).

  • Add the substrate solution dropwise to the cold sodium methoxide suspension via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methoxy-3,4,5-trifluoro-2-nitrobenzene.

Protocol 3: Reaction with a Thiolate (S-Arylation)

This protocol describes the reaction with a thiol, where a base is used to form the more nucleophilic thiolate anion.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1-Chloro-3,4,5-trifluoro-2-nitrobenzene229.521.00 g4.361.0
Thiophenol110.180.53 g (0.48 mL)4.801.1
Triethylamine (Et₃N)101.190.66 g (0.91 mL)6.541.5
Acetonitrile (MeCN), anhydrous-20 mL--

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 1-chloro-3,4,5-trifluoro-2-nitrobenzene (1.00 g, 4.36 mmol) and thiophenol (0.48 mL, 4.80 mmol) in anhydrous acetonitrile (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.91 mL, 6.54 mmol) dropwise. The base deprotonates the thiol to form the highly nucleophilic thiophenoxide anion.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is often rapid. Monitor by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL), followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude material by column chromatography on silica gel to obtain phenyl-(3,4,5-trifluoro-2-nitrophenyl)sulfane.

Conclusion

1-Chloro-3,4,5-trifluoro-2-nitrobenzene is a superb substrate for constructing diverse molecular frameworks via nucleophilic aromatic substitution. The strong activation provided by the nitro group facilitates reactions with a wide array of nucleophiles under accessible conditions. By understanding the underlying SNAr mechanism and carefully controlling reaction parameters, researchers can strategically displace the chloro-leaving group to synthesize valuable intermediates for drug discovery and advanced materials development. The protocols provided herein serve as a validated starting point for further exploration and innovation in this rich area of synthetic chemistry.

References

  • BenchChem. A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in Synthesis.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Wikipedia. Nucleophilic aromatic substitution.
  • RSC Publishing. Oxidative nucleophilic aromatic amination of nitrobenzenes.
  • PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • ChemRxiv. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen.
  • ACS Publications. Amination of nitrobenzene via nucleophilic aromatic substitution for hydrogen: direct formation of aromatic amide bonds.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • CymitQuimica. CAS 345-17-5: 1-Chloro-4-fluoro-2-nitrobenzene.
  • SlideShare. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • PubChem. 1-Chloro-3-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 3017500.
  • Taylor & Francis Online. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • CAS Common Chemistry. 1-Chloro-2-fluoro-3-nitrobenzene.
  • University of Glasgow. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
  • Chemistry Steps. Nucleophilic Aromatic Substitution – Introduction and Mechanism.
  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS).
  • ChemScene. Safety Data Sheet.
  • ACS Publications. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
  • Fisher Scientific. SAFETY DATA SHEET.
  • University of Glasgow. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • International Labour Organization. ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
  • BLD Pharm. 4815-64-9|1-Chloro-3-fluoro-5-nitrobenzene|BLD Pharm.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • ResearchGate. A Cu(I)-promoted one-pot 'SNAr–click reaction' of fluoronitrobenzenes.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.

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Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Process Scientists Content Focus: Mechanistic rationale, regiodivergent synthesis, and validated experimental protocols

Executive Summary

Polyfluoronitrobenzenes are highly privileged building blocks in medicinal chemistry, frequently utilized in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and advanced agrochemicals. Among these, 1-chloro-3,4,5-trifluoro-2-nitrobenzene represents a uniquely functionalized scaffold. The presence of multiple halogens adjacent to a strongly electron-withdrawing nitro group primes the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).

A critical challenge in utilizing this scaffold is controlling the site of nucleophilic attack. This application note provides a comprehensive guide to the regiodivergent SNAr of 1-chloro-3,4,5-trifluoro-2-nitrobenzene, demonstrating how the choice of amine (primary vs. secondary) dictates the regiochemical outcome with high predictability.

Mechanistic Insights: Causality in Regioselectivity

To rationally design synthetic routes using 1-chloro-3,4,5-trifluoro-2-nitrobenzene, one must understand the interplay of electronic activation, the "element effect," and transition-state stabilization.

The Element Effect: Why Fluorine Leaves First

The substrate possesses both chlorine (at C1) and fluorine (at C3, C4, C5) atoms. While chlorine is a better leaving group in aliphatic SN2 reactions, SNAr reactions are governed by the element effect . The rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity inductively stabilizes this negatively charged transition state far better than chlorine, making C–F substitution orders of magnitude faster than C–Cl substitution.

Regiodivergence: Ortho vs. Para Attack

The nitro group at C2 strongly activates the ortho (C1, C3) and para (C5) positions. Because fluorine is the preferential leaving group, attack occurs selectively at C3 or C5. The regioselectivity is entirely dictated by the nature of the amine:

  • Primary Amines (e.g., Alkylamines, Anilines)

    
     C3 (Ortho) Substitution: 
    Primary amines predominantly attack the C3 position. During the formation of the transition state, the N–H proton of the incoming primary amine forms a strong intramolecular hydrogen bond with the oxygen atom of the adjacent nitro group. This H-bond significantly lowers the activation energy barrier, making ortho-substitution kinetically favored .
    
  • Secondary Amines (e.g., Morpholine, Piperidine)

    
     C5 (Para) Substitution: 
    Secondary amines lack the necessary N–H proton to form a stabilizing hydrogen bond once the nitrogen lone pair engages the aromatic ring. Furthermore, secondary amines are sterically bulkier. The steric repulsion between the bulky dialkylamine and the adjacent nitro and chlorine groups drives the nucleophile to the less hindered C5 position (para to the nitro group) .
    

Reaction Pathways Visualization

SNAr_Regioselectivity SM 1-Chloro-3,4,5-trifluoro- 2-nitrobenzene PrimAmine Primary Amines (e.g., R-NH2) SM->PrimAmine H-Bond Stabilization SecAmine Secondary Amines (e.g., R2-NH) SM->SecAmine Steric Control OrthoProd C3-Substitution (Ortho) 1-Chloro-3-(alkylamino)- 4,5-difluoro-2-nitrobenzene PrimAmine->OrthoProd ParaProd C5-Substitution (Para) 1-Chloro-5-(dialkylamino)- 3,4-difluoro-2-nitrobenzene SecAmine->ParaProd

Figure 1: Regiodivergent SNAr pathways of 1-chloro-3,4,5-trifluoro-2-nitrobenzene based on amine class.

Quantitative Data Summary

The following table summarizes typical reaction parameters and regiochemical outcomes for various amine classes reacting with 1-chloro-3,4,5-trifluoro-2-nitrobenzene.

Amine ClassSpecific NucleophileSolvent / BaseTemp (°C)Major Substitution SiteTypical Yield (%)
Primary (Aliphatic) n-PropylamineTHF / DIPEA0 to 25C3 (ortho)85 - 92
Primary (Aromatic) AnilineEtOH / K₂CO₃60C3 (ortho)78 - 84
Secondary (Cyclic) MorpholineTHF / Et₃N0 to 25C5 (para)88 - 95
Secondary (Acyclic) DiethylamineMeCN / K₂CO₃25C5 (para)80 - 86

Experimental Protocols

The following protocols are designed as self-validating systems. In-process control (IPC) and specific spectroscopic markers are embedded within the workflow to ensure the chemist can verify the integrity of the reaction at every stage.

Protocol A: Synthesis of 1-Chloro-3-(propylamino)-4,5-difluoro-2-nitrobenzene (Primary Amine / Ortho-Attack)

Objective: Selective displacement of the C3-fluorine using an aliphatic primary amine.

Reagents:

  • 1-Chloro-3,4,5-trifluoro-2-nitrobenzene: 1.0 equiv (e.g., 5.0 mmol, 1.06 g)

  • n-Propylamine: 1.1 equiv (5.5 mmol, 0.32 g)

  • N,N-Diisopropylethylamine (DIPEA): 1.5 equiv (7.5 mmol, 1.31 mL)

  • Tetrahydrofuran (THF), anhydrous: 15 mL

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 1-chloro-3,4,5-trifluoro-2-nitrobenzene and anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Lower temperatures prevent over-amination (di-substitution) at the C5 position.

  • Addition: Add DIPEA to the stirring solution, followed by the dropwise addition of n-propylamine over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (high Rf) will disappear, replaced by a bright yellow, highly UV-active spot (lower Rf). The yellow color is indicative of the extended conjugation formed by the ortho-nitroaniline derivative.

  • Workup: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Confirmation: Obtain a ¹⁹F NMR of the crude product. Validation: The starting material shows three distinct fluorine signals. The product will show exactly two fluorine signals (for C4 and C5), confirming mono-substitution.

Protocol B: Synthesis of 1-Chloro-5-morpholino-3,4-difluoro-2-nitrobenzene (Secondary Amine / Para-Attack)

Objective: Selective displacement of the C5-fluorine using a cyclic secondary amine.

Reagents:

  • 1-Chloro-3,4,5-trifluoro-2-nitrobenzene: 1.0 equiv (5.0 mmol, 1.06 g)

  • Morpholine: 2.2 equiv (11.0 mmol, 0.96 g) (Acts as both nucleophile and acid scavenger)

  • Acetonitrile (MeCN): 15 mL

Step-by-Step Procedure:

  • Preparation: Dissolve 1-chloro-3,4,5-trifluoro-2-nitrobenzene in MeCN in a 50 mL flask.

  • Addition: While stirring at room temperature (20–25 °C), add morpholine dropwise. Note: The reaction may become slightly exothermic; a water bath can be used if the scale exceeds 10 mmol.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The mass spectrum will show the complete consumption of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the mono-morpholino adduct.

  • Workup: Concentrate the MeCN in vacuo. Redissolve the residue in Dichloromethane (DCM, 30 mL) and wash with 0.5 M HCl (15 mL) to remove excess morpholine. Wash with brine, dry over MgSO₄, and evaporate.

  • Analytical Confirmation: Obtain a ¹H NMR and ¹⁹F NMR. Validation: The ¹H NMR will show the characteristic morpholine multiplets (approx. 3.2 ppm and 3.8 ppm). The ¹⁹F NMR will show two fluorine signals (for C3 and C4), verifying the displacement of the C5 fluorine.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link] [1]

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: Angewandte Chemie International Edition (via PubMed Central) URL:[Link][2]

  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity Source: Molecules (MDPI) URL:[Link] [3]

Application Note: 1-Chloro-3,4,5-trifluoro-2-nitrobenzene as a Versatile Building Block for Polyfunctional Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating experimental protocols for the assembly of highly functionalized heterocyclic scaffolds (e.g., benzimidazoles) using 1-chloro-3,4,5-trifluoro-2-nitrobenzene.

Strategic Value & Mechanistic Rationale

1-Chloro-3,4,5-trifluoro-2-nitrobenzene (CAS: 1806693-55-9) is an exceptionally versatile, electron-deficient aromatic building block. Its unique substitution pattern—featuring a directing/activating nitro group, three highly labile carbon-fluorine (C-F) bonds, and one robust carbon-chlorine (C-Cl) bond—makes it an ideal scaffold for the diversity-oriented synthesis of polycyclic heterocycles[1].

The causality behind its synthetic utility lies in the differential reactivity of its halogens during Nucleophilic Aromatic Substitution (SNAr):

  • Electronic Activation: The nitro group at C2 strongly withdraws electron density, lowering the LUMO of the aromatic ring and stabilizing the anionic Meisenheimer transition state[2].

  • Leaving Group Dynamics: Fluorine is an optimal leaving group in SNAr due to its high electronegativity. Conversely, the C1-Cl bond remains entirely unaffected under mild SNAr conditions due to chlorine's lower electronegativity and higher polarizability, preserving it as an orthogonal handle for late-stage transition-metal catalysis[3].

  • Regioselectivity (C5 vs. C3): The C5 position (para to the nitro group) is sterically accessible and highly activated, making it the primary site for kinetically controlled SNAr. Once C5 is substituted with an electron-donating amine, the ring is deactivated. However, the C3 position (ortho to the nitro group) remains susceptible to a second, thermodynamically driven SNAr due to the strong localized inductive effect of the adjacent nitro group[4].

SNAr_Pathway cluster_0 Step 1: First SNAr (Para-Substitution) cluster_1 Step 2: Second SNAr (Ortho-Substitution) SM Starting Material: 1-Chloro-3,4,5-trifluoro-2-nitrobenzene Meisenheimer1 Meisenheimer Complex at C5 (Sterically favored, highly activated) SM->Meisenheimer1 Morpholine, DIPEA THF, 0 °C Intermediate1 Intermediate 1: C5-Morpholino Derivative Meisenheimer1->Intermediate1 Loss of F- Meisenheimer2 Meisenheimer Complex at C3 (Requires heating, overcomes steric hindrance) Intermediate1->Meisenheimer2 Benzylamine DMSO, 80 °C Intermediate2 Intermediate 2: C3-Benzylamino, C5-Morpholino Derivative Meisenheimer2->Intermediate2 Loss of F-

Sequential SNAr pathway demonstrating precise regiocontrol in polyfluorinated nitrobenzenes.

Quantitative Data: Reaction Scope & Regioselectivity

The following table summarizes the self-validating nature of the sequential SNAr strategy. The predictable shift from kinetic (para) to thermodynamic (ortho) control allows for the precise installation of diverse pharmacophores.

Reaction StepNucleophileEquivalentsTemp (°C)SolventMajor RegioisomerYield (%)
1st SNAr Morpholine1.050 to 25THFC5 (Para to NO2)88%
1st SNAr Benzylamine1.050 to 25THFC5 (Para to NO2)85%
2nd SNAr Benzylamine2.5080DMSOC3 (Ortho to NO2)76%
2nd SNAr Piperidine2.5080DMFC3 (Ortho to NO2)72%
3rd SNAr NaSMe1.20100DMSOC4 (Meta to NO2)45% (Sluggish)

Experimental Protocols: Benzimidazole Assembly

This four-step protocol details the synthesis of a fully functionalized benzimidazole core. The methodology is designed as a self-validating system: the success of the cyclization in Step 4 physically proves the regioselectivity of the SNAr reactions in Steps 1 and 2.

Step 1: Kinetically Controlled SNAr at C5

Objective: Install a morpholine moiety at the para-position.

  • Dissolve 1-chloro-3,4,5-trifluoro-2-nitrobenzene (10.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C under nitrogen.

  • Add N,N-diisopropylethylamine (DIPEA) (12.0 mmol), followed by the dropwise addition of morpholine (10.5 mmol) over 15 minutes.

  • Stir the reaction at 0 °C for 2 hours. The low temperature ensures strict kinetic control, preventing over-substitution.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and wash with brine. Concentrate under reduced pressure to yield 1-chloro-3,4-difluoro-5-morpholino-2-nitrobenzene .

Step 2: Thermodynamically Driven SNAr at C3

Objective: Install a primary amine at the sterically hindered ortho-position.

  • Dissolve the intermediate from Step 1 (8.5 mmol) in anhydrous DMSO (20 mL).

  • Add benzylamine (21.2 mmol, 2.5 eq). The excess amine acts as both nucleophile and acid scavenger.

  • Heat the mixture to 80 °C for 12 hours. The elevated temperature is required to overcome the deactivation caused by the C5-morpholino group and the steric bulk of the adjacent nitro group[4].

  • Workup: Cool to room temperature, pour into ice water to precipitate the product, filter, and wash with cold water to remove DMSO. Drying yields 3-(benzylamino)-1-chloro-4-fluoro-5-morpholino-2-nitrobenzene .

Step 3: Chemoselective Nitro Reduction

Objective: Generate the requisite ortho-diamine without dehalogenating the C-Cl or C-F bonds.

  • Suspend the intermediate from Step 2 (6.0 mmol) in a mixture of EtOH (40 mL) and H2O (10 mL).

  • Add iron powder (30.0 mmol) and ammonium chloride (30.0 mmol).

  • Heat at reflux (80 °C) for 4 hours. This mild reduction system prevents the premature cleavage of the C1-Cl bond, which is a common side reaction when using Pd/C and H2.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate and extract with DCM to yield the ortho-diamine.

Step 4: Cyclocondensation to Benzimidazole

Objective: Construct the heterocyclic core and establish orthogonal handles.

  • Dissolve the ortho-diamine (5.0 mmol) in triethyl orthoformate (15 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 mmol) and heat to 100 °C for 6 hours.

  • Workup: Concentrate the mixture to remove excess orthoformate, neutralize with saturated NaHCO3, and purify via flash chromatography.

  • Structural Causality (Atom Mapping): The cyclization occurs between the C2-NH2 and C3-NH-Benzyl groups. The original C1 (bearing the chlorine) becomes the C4 position of the benzimidazole, and the original C4 (bearing the fluorine) becomes the C7 position. The final product is 1-benzyl-4-chloro-7-fluoro-6-morpholino-1H-benzo[d]imidazole .

Heterocycle_Assembly Int2 Intermediate 2 (Ortho-Nitroaniline) Diamine Ortho-Diamine (Reduction Product) Int2->Diamine Fe, NH4Cl EtOH/H2O, 80 °C Benzimidazole Benzimidazole Core (C4-Cl, C7-F retained) Diamine->Benzimidazole HC(OEt)3, p-TsOH 100 °C FinalDrug Late-Stage Product (via Suzuki Coupling) Benzimidazole->FinalDrug Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O

Workflow from ortho-nitroaniline intermediate to a fully functionalized benzimidazole scaffold.

Downstream Application: Late-Stage Functionalization

The true power of starting with 1-chloro-3,4,5-trifluoro-2-nitrobenzene is realized post-cyclization. The resulting benzimidazole possesses a highly reactive C7-fluorine (which can undergo further SNAr) and a stable C4-chlorine.

The C4-chlorine serves as an ideal orthogonal handle for late-stage Suzuki-Miyaura cross-coupling[5]. By treating the benzimidazole with an arylboronic acid, Pd(dppf)Cl2, and K2CO3 in aqueous dioxane at 90 °C, researchers can rapidly generate libraries of 4-aryl-benzimidazoles, a structural motif frequently found in modern kinase inhibitors and antimicrobial agents.

References

  • [2] Title: A Selective Single Step Amidation of Polyfluoroarenes Source: National Institutes of Health (PMC) URL:[Link]

  • [4] Title: Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics Source: CSIRO Publishing (Australian Journal of Chemistry) URL:[Link]

  • [3] Title: Palladium–mediated organofluorine chemistry Source: Universidad de Valladolid (UVaDOC) URL:[Link]

  • [5] Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI (Catalysts) URL:[Link]

  • [1] Title: Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SNAr Reactions of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polyhalogenated nitroarene functionalization. 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is a highly versatile, electrophilic building block widely used in medicinal chemistry and agrochemical development. However, its multiple halogen sites often lead to challenges with regioselectivity, over-substitution, and poor yields during Nucleophilic Aromatic Substitution (SNAr) 1. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction yields.

FAQ 1: Why am I getting a mixture of isomers, and how do I control regioselectivity?

Issue: Users frequently report a mixture of products, primarily functionalized at the C3 and C5 positions, complicating purification.

Mechanistic Causality: In 1-chloro-3,4,5-trifluoro-2-nitrobenzene, the strong electron-withdrawing nitro group (-NO₂) at C2 activates the ortho (C1, C3) and para (C5) positions for nucleophilic attack via a resonance-stabilized Meisenheimer complex 2. Because fluorine is a vastly superior leaving group compared to chlorine in SNAr (due to its electronegativity stabilizing the transition state), substitution exclusively targets the C3 and C5 fluorines 1.

Between C3 (ortho-F) and C5 (para-F), the C5 position is significantly less sterically hindered. C3 is flanked by the bulky nitro group and the C4 fluorine, whereas C5 is flanked by the C4 fluorine and the small C6 hydrogen.

Solution: To drive regioselectivity toward the desired C5-para product:

  • Lower the Temperature: Kinetic control (0°C to RT) strongly favors the less sterically hindered C5 position.

  • Use Bulky Nucleophiles: Secondary amines (e.g., piperazines) or branched alkoxides will almost exclusively attack C5 due to steric clash at C3 [[3]]().

  • Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN) or THF at lower temperatures provide better regiocontrol than DMSO or DMF at high temperatures.

FAQ 2: How do I prevent di-substitution (over-reaction) at both C3 and C5?

Issue: Formation of 1-chloro-4-fluoro-3,5-bis(nucleophile)-2-nitrobenzene reduces the yield of the desired mono-substituted product.

Mechanistic Causality: Once the first nucleophile adds to C5, the ring becomes slightly more electron-rich, which theoretically slows down a second SNAr. However, if the nucleophile is highly reactive, present in excess, or if the reaction temperature is too high, the remaining activated C3 fluorine will react.

Solution:

  • Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the nucleophile.

  • Mild Bases: Swap strong bases (like NaH or Cs₂CO₃) for milder organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Portion-wise Addition: Add the nucleophile dropwise over 30-60 minutes to a cooled solution of the electrophile to prevent localized excess.

FAQ 3: Why isn't the Chlorine at C1 reacting? Can I substitute it?

Issue: Attempts to replace the chlorine atom fail, resulting only in defluorination.

Mechanistic Causality: The rate-determining step of SNAr is the nucleophilic addition to the aromatic ring. Fluorine's extreme electronegativity creates a highly localized partial positive charge on the ipso-carbon, rapidly accelerating this addition step 2. Consequently, C-F cleavage outcompetes C-Cl cleavage by orders of magnitude.

Solution: You cannot easily displace the C1 chlorine via standard SNAr while fluorines are present at activated positions. If C-Cl functionalization is required, you must first substitute the activated fluorines, reduce the nitro group to an amine (to deactivate the ring toward further SNAr), and then utilize Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) which favors C-Cl oxidative addition over C-F bonds 4.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of reaction parameters on the yield and regioselectivity of secondary amine substitutions on 1-chloro-3,4,5-trifluoro-2-nitrobenzene.

SolventBaseTemp (°C)Nucleophile (Eq.)Yield: C5 (Para)Yield: C3 (Ortho)Di-substitution
DMFK₂CO₃80°C2.0 eq45%15%40%
DMFK₂CO₃25°C1.05 eq75%10%5%
THFEt₃N60°C1.1 eq60%8%7% (25% SM)
MeCNDIPEA0°C → RT1.0 eq88% <5% <1%

Note: Kinetic conditions (MeCN, 0°C, 1.0 eq) provide the optimal self-validating system for maximizing C5 mono-substitution.

Visualization: Reaction Pathway and Regioselectivity

The following diagram illustrates the competitive SNAr pathways, highlighting the steric and electronic causality behind the favored C5 substitution.

SNAr_Pathway SM 1-Chloro-3,4,5-trifluoro- 2-nitrobenzene SM_Nu SM->SM_Nu Nu + Nucleophile (Nu⁻) Nu->SM_Nu MC_Para Para-Meisenheimer Complex (Stabilized by NO₂) SM_Nu->MC_Para Attack at C5 (Para) Favored (Low Sterics) MC_Ortho Ortho-Meisenheimer Complex (Stabilized by NO₂) SM_Nu->MC_Ortho Attack at C3 (Ortho) Disfavored (High Sterics) Prod_Para 1-Chloro-3,4-difluoro- 5-Nu-2-nitrobenzene (Major Product) MC_Para->Prod_Para -F⁻ Prod_Ortho 1-Chloro-4,5-difluoro- 3-Nu-2-nitrobenzene (Minor Product) MC_Ortho->Prod_Ortho -F⁻ DiSub 1-Chloro-4-fluoro- 3,5-di(Nu)-2-nitrobenzene (Over-substitution) Prod_Para->DiSub Excess Nu⁻ High Temp Prod_Ortho->DiSub Excess Nu⁻ High Temp

SNAr pathways for 1-chloro-3,4,5-trifluoro-2-nitrobenzene demonstrating C5 regioselectivity.

Experimental Protocol: Optimized Workflow for C5 Mono-Substitution

This self-validating protocol utilizes kinetic control to ensure high-fidelity regioselective substitution at the C5 position, minimizing purification bottlenecks 3.

Materials:

  • 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 eq, limiting reagent)

  • Nucleophile (e.g., 1-methylpiperazine) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve 1.0 eq of 1-chloro-3,4,5-trifluoro-2-nitrobenzene in anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 eq of DIPEA to the stirring solution.

  • Thermal Control (Critical): Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes. Causality: Lowering the thermal energy prevents the activation barrier for the sterically hindered C3 position from being breached.

  • Nucleophile Addition: Dilute 1.0 eq of the nucleophile in a small volume of MeCN (approx. 10% of total reaction volume). Add this solution dropwise over 30 minutes using a syringe pump or addition funnel. Causality: Dropwise addition prevents localized stoichiometric excess, completely suppressing di-substitution.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours. Monitor progression via TLC or LC-MS until the starting material is consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude mixture will be highly enriched in the C5-product (>90% purity profile). A short silica plug or flash chromatography (Hexanes/EtOAc gradient) will yield the pure C5-substituted product.

References
  • 2 Title: 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Source: openstax.org.

  • 1 Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. Source: nih.gov.

  • [[4]]() Title: Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes | Organometallics - ACS Publications. Source: acs.org.

  • 3 Title: US20230331678A1 - Pparg inverse agonists and uses thereof - Google Patents. Source: google.com.

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Technical Support Center: Challenges in the Purification of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Q1: What are the most probable impurities in my crude reaction mixture?

A1: The impurities in your crude product are highly dependent on the synthetic route. A common synthesis involves the nitration of 1-chloro-2,3,4-trifluorobenzene. In this case, you can expect the following impurities:

  • Isomeric Byproducts: The primary challenge in this synthesis is the formation of regioisomers. Nitration of substituted benzenes can lead to a mixture of products.[1] Besides the desired 2-nitro isomer, you may find 1-chloro-3,4,5-trifluoro-6-nitrobenzene and other positional isomers. The separation of these isomers is often the most critical purification step.[2][3]

  • Unreacted Starting Material: Incomplete nitration will leave residual 1-chloro-2,3,4-trifluorobenzene in your mixture.

  • Di-nitrated Products: Under harsh nitration conditions, dinitration of the aromatic ring can occur, leading to highly polar impurities.[4]

  • Acidic Residues: Residual nitric and sulfuric acid from the nitrating mixture are common. These are typically removed during initial work-up steps (e.g., washing with a mild base).[5]

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This is a common problem with nitroaromatic compounds and can be caused by several factors. Here are strategies to address it:

  • Cause: The melting point of your compound (or an impure mixture) is lower than the boiling point of your chosen solvent.

  • Solution 1: Lower the Saturation Temperature. Re-heat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation point of the solution. This ensures that crystallization begins at a lower temperature.[7]

  • Solution 2: Slow Down the Cooling Rate. Rapid cooling encourages precipitation rather than the ordered process of crystallization.[6] Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.

  • Solution 3: Change the Solvent System. The polarity of your solvent may be too high or too low. If a single solvent system is problematic, a mixed-solvent system can be effective.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" (miscible) solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[7]

  • Solution 4: Use a Seed Crystal. If you have a small amount of pure 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, adding a single crystal to the cooled, supersaturated solution can induce crystallization.[6]

Q3: My recovery after recrystallization is very low. How can I improve the yield?

A3: Poor recovery is a frequent issue in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.

  • Cause 1: Using Too Much Solvent. The most common reason for low recovery is using an excessive volume of solvent to dissolve the crude product.[6]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude material. This will ensure the solution is saturated upon cooling, leading to maximum crystal formation.[8]

  • Cause 2: Premature Crystallization. If crystals form too early, for example during a hot gravity filtration step, product will be lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. Also, use a small excess of hot solvent before filtration to ensure the compound remains in solution.[9]

  • Cause 3: Inefficient Cooling. Not cooling the solution sufficiently will leave a significant amount of product dissolved in the mother liquor.

    • Solution: After allowing the solution to cool slowly to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[8]

  • Cause 4: Washing with the Wrong Solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[9]

Q4: I'm seeing poor separation of isomers in my HPLC/GC analysis. How can I improve the resolution?

A4: The physicochemical properties of isomers are often very similar, making their separation challenging.[10]

  • For HPLC:

    • Optimize the Mobile Phase: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve resolution. Switching between acetonitrile and methanol can also alter selectivity.[11]

    • Change the Stationary Phase: A standard C18 column may not be sufficient. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for halogenated and aromatic compounds through π-π interactions.[11]

    • Adjust Temperature and Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Optimizing the column temperature can also affect selectivity.

  • For GC:

    • Use a High-Resolution Capillary Column: A column with a polar stationary phase is recommended for separating polar nitroaromatic compounds.

    • Optimize the Temperature Program: A slower temperature ramp will increase the time the analytes spend in the column, which can significantly improve the separation of closely eluting isomers.

Data & Protocols

Table 1: Physicochemical Properties of Target Compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1-Chloro-3,4,5-trifluoro-2-nitrobenzeneC₆HClF₃NO₂221.52~230-240 (Predicted)35-39
1-Chloro-2,3,4-trifluorobenzeneC₆H₂ClF₃166.53~145-146N/A
Isomeric Chloro-trifluoro-nitrobenzenesC₆HClF₃NO₂221.52Similar to targetVaries

Note: Some data are predicted and should be used as a guideline.

Table 2: Suggested Solvent Systems for Recrystallization
Solvent/SystemPolarityRationale for Use
EthanolPolar ProticOften a good starting point for polar nitroaromatic compounds.[7]
MethanolPolar ProticSimilar to ethanol, may offer different solubility characteristics.
IsopropanolPolar ProticLess polar than ethanol, may provide better solubility differential.
Hexane/EthanolNon-polar/PolarA mixed-solvent system. The compound is dissolved in hot ethanol, and hexane is added as the "bad" solvent.[7]
Water/EthanolPolar/PolarA common mixed-solvent system where water acts as the anti-solvent.[7]
Experimental Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential solvent from Table 2. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.[8]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Gravity Filtration: If charcoal or other solid impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any remaining mother liquor.[9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Experimental Protocol 2: HPLC Method for Purity Analysis
  • Column: Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detector: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile and filter through a 0.45 µm syringe filter.[11]

Visualization of Workflows

Diagram 1: Troubleshooting Purification Issues

G start Crude Reaction Mixture workup Aqueous Work-up (Wash with NaHCO3, Brine) start->workup check_purity Analyze Purity (TLC, HPLC, or GC) workup->check_purity is_pure Purity > 99%? check_purity->is_pure recrystallize Recrystallization is_pure->recrystallize No end_pure Pure Product is_pure->end_pure Yes recrystallize->check_purity After Recrystallization oiling_out Problem: Oiling Out? recrystallize->oiling_out low_recovery Problem: Low Recovery? recrystallize->low_recovery oiling_out->low_recovery No solve_oiling Troubleshoot: - Slow down cooling - Add more solvent - Change solvent system oiling_out->solve_oiling Yes solve_recovery Troubleshoot: - Use min. hot solvent - Ensure complete cooling - Wash with cold solvent low_recovery->solve_recovery Yes chromatography Column Chromatography low_recovery->chromatography No, persistent issue solve_oiling->recrystallize solve_recovery->recrystallize chromatography->check_purity After Chromatography end_impure Re-evaluate Strategy

Caption: A troubleshooting workflow for the purification of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Diagram 2: Principle of Solvent Selection for Recrystallization

G cluster_hot Hot Solvent (High Temperature) cluster_cold Cold Solvent (Low Temperature) hot_product Product Molecules (High Solubility) hot_impurity Impurity Molecules (Soluble) cold_product Product Molecules (Low Solubility -> Crystals) cold_impurity Impurity Molecules (Remain in Solution) logic Ideal Solvent: High solubility at high temp, low solubility at low temp. cluster_hot cluster_hot cluster_cold cluster_cold cluster_hot->cluster_cold Slow Cooling

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Troubleshooting common issues in the synthesis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this highly functionalized aromatic building block. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring both success and safety in your laboratory endeavors.

I. Introduction to the Synthesis

The synthesis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene typically involves the electrophilic nitration of a polyhalogenated benzene ring. The presence of multiple deactivating halogen substituents, coupled with the strong electron-withdrawing nitro group, presents unique challenges in terms of reactivity, regioselectivity, and product purification. This guide will address these challenges in a practical, question-and-answer format.

The most common route involves the direct nitration of 1-chloro-2,3,4-trifluorobenzene. The directing effects of the halogen substituents play a crucial role in determining the position of the incoming nitro group. Both chlorine and fluorine are ortho-, para-directing; however, their deactivating effects and the steric hindrance around the chlorine atom influence the final isomer distribution.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Q1: My nitration of 1-chloro-2,3,4-trifluorobenzene is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the nitration of highly deactivated aromatic rings is a common challenge. The cumulative electron-withdrawing effect of the chlorine and three fluorine atoms significantly reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack.

Causality and Troubleshooting Steps:

  • Insufficiently Potent Nitrating Agent: Standard nitrating conditions (concentrated HNO₃/H₂SO₄) may not be sufficient to generate a high enough concentration of the nitronium ion (NO₂⁺) electrophile to react with the deactivated substrate.

    • Solution: Employ a stronger nitrating system. A mixture of fuming nitric acid and concentrated sulfuric acid is often necessary. For extremely deactivated systems, the use of a nitrating agent prepared from fuming nitric acid and boron trifluoride in a solvent like tetramethylene sulphone has been shown to be effective for polyfluorobenzenes.[1]

  • Inadequate Reaction Temperature: While safety is paramount, excessively low temperatures can stifle the reaction rate.

    • Solution: Carefully and incrementally increase the reaction temperature. Monitor the reaction progress closely by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature that promotes the reaction without leading to excessive side product formation. A temperature range of 50-70°C has been reported for the nitration of similar dichlorofluorobenzenes.[2]

  • Insufficient Reaction Time: Due to the low reactivity of the substrate, the reaction may require a longer duration to reach completion.

    • Solution: Extend the reaction time and monitor its progress. A reaction time of 2-4 hours is a reasonable starting point, but this may need to be adjusted based on your specific conditions.[2]

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Low_Conversion_Troubleshooting start Low/No Conversion reagent Check Nitrating Agent Standard (HNO₃/H₂SO₄) may be too weak. start->reagent temp Review Reaction Temperature Too low can halt the reaction. start->temp time Evaluate Reaction Time May be insufficient for deactivated ring. start->time solution_reagent Solution Use stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄ or HNO₃/BF₃). reagent->solution_reagent solution_temp Solution Cautiously increase temperature (e.g., 50-70°C) and monitor. temp->solution_temp solution_time Solution Extend reaction time (e.g., 2-4 hours or more) and monitor. time->solution_time

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I have obtained a mixture of isomers. How can I confirm the identity of the desired 1-Chloro-3,4,5-trifluoro-2-nitrobenzene and what are the likely isomeric impurities?

A2: The formation of multiple isomers is a significant possibility due to the complex directing effects of the substituents. The primary method for identification and characterization is through spectroscopic analysis.

Likely Isomers:

The nitration of 1-chloro-2,3,4-trifluorobenzene can potentially yield other isomers, although the desired product is often the major one. The directing effects of the halogens (ortho, para) suggest that the nitro group will preferentially add to positions activated by the fluorine atoms and to a lesser extent, the chlorine atom, while considering steric hindrance.

Analytical Techniques for Isomer Identification:

TechniqueApplicationExpected Observations for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene
GC-MS Separation and identification of isomers based on retention time and mass-to-charge ratio.A distinct peak for the desired product with a specific retention time. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for a chlorinated and nitrated trifluorobenzene.
¹H NMR To observe the proton on the aromatic ring.A single signal for the aromatic proton, likely a multiplet due to coupling with adjacent fluorine atoms.
¹⁹F NMR To identify the different fluorine environments.Three distinct signals for the three non-equivalent fluorine atoms, with characteristic chemical shifts and coupling constants (J-couplings) between them.
¹³C NMR To observe the carbon skeleton of the molecule.Six distinct signals for the aromatic carbons. The carbons attached to fluorine will appear as doublets due to C-F coupling.

dot

Isomer_Identification_Workflow start Isomeric Mixture Obtained gcms GC-MS Analysis Separate isomers and obtain mass spectra. start->gcms nmr NMR Spectroscopy Elucidate the structure of each isomer. start->nmr confirmation Confirm Structure of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene gcms->confirmation h_nmr ¹H NMR Identify aromatic proton signals and their coupling. nmr->h_nmr f_nmr ¹⁹F NMR Distinguish between different fluorine environments. nmr->f_nmr c_nmr ¹³C NMR Analyze the carbon framework and C-F couplings. nmr->c_nmr h_nmr->confirmation f_nmr->confirmation c_nmr->confirmation

Caption: Workflow for the identification and confirmation of isomers.

Q3: The purification of the final product is proving difficult. What are the recommended methods for isolating pure 1-Chloro-3,4,5-trifluoro-2-nitrobenzene?

A3: The purification of halogenated nitroaromatics can be challenging due to the similar physical properties of the isomers and potential side products. A multi-step approach is often necessary.

Purification Strategy:

  • Work-up: After the reaction is complete, the mixture should be carefully quenched by pouring it onto ice. The crude product can then be extracted with a suitable organic solvent like dichloromethane or diethyl ether. The organic layer should be washed with water and a dilute solution of sodium bicarbonate to remove residual acids, followed by a brine wash.

  • Column Chromatography: This is often the most effective method for separating isomers.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased. The optimal solvent system will need to be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.

    • Solvent Selection: Ethanol, methanol, or a mixture of ethanol and water are often good choices for recrystallizing nitroaromatic compounds. The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Distillation: If the product is a liquid, vacuum distillation can be used for purification, although it may not be effective at separating isomers with close boiling points.

Q4: What are the key safety precautions I should take during this synthesis?

A4: The nitration of aromatic compounds is an energetic and potentially hazardous reaction. Strict adherence to safety protocols is essential.

Critical Safety Measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: All steps of the reaction, especially the handling of fuming nitric acid and the nitration itself, must be performed in a well-ventilated fume hood.

  • Temperature Control: The reaction is highly exothermic. It is crucial to maintain strict temperature control, especially during the addition of the nitrating mixture. Use an ice bath to dissipate heat.

  • Slow Addition: The nitrating agent should be added slowly and in a controlled manner to the substrate to prevent a runaway reaction.

  • Quenching: The quenching of the reaction mixture with ice should be done slowly and carefully to avoid splashing of corrosive materials.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to your institution's safety guidelines.

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Safety_Precautions title Key Safety Precautions for Nitration ppe Personal Protective Equipment (PPE) Lab coat, goggles, acid-resistant gloves title->ppe fume_hood Fume Hood Essential for all steps title->fume_hood temp_control Temperature Control Use ice bath to manage exothermic reaction title->temp_control slow_addition Slow Addition of Reagents Prevents runaway reactions title->slow_addition quenching Careful Quenching Slow addition to ice title->quenching waste Proper Waste Disposal Neutralize acidic waste title->waste

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Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) Reactions for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for this highly activated substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing novel derivatives.

Understanding the Substrate: A Highly Activated System

1-Chloro-3,4,5-trifluoro-2-nitrobenzene is a potent electrophile, primed for Nucleophilic Aromatic Substitution (SNAr). Its reactivity is dictated by the strong electron-withdrawing effects of both the nitro group (-NO₂) and the fluorine atoms.[1] These substituents create a significant electron deficiency in the aromatic ring, making it highly susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The stability of this complex is the primary driver of the reaction rate. The ortho-nitro group and the para-fluorine atom are particularly effective at stabilizing this intermediate through resonance and inductive effects, making the C1 position (bearing the chlorine) the most probable site of nucleophilic attack.[2][3][4]

Caption: Generalized SNAr mechanism for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue that can typically be traced back to one of three factors: insufficient nucleophilicity, sub-optimal temperature, or an inappropriate solvent/base system.

  • Nucleophile Strength: The incoming nucleophile must be strong enough to attack the electron-deficient ring. If you are using a weak nucleophile (e.g., a neutral amine or alcohol), it may require deprotonation by a suitable base to enhance its reactivity. The use of a stronger base or a switch to a more polar aprotic solvent can increase the effective concentration of the active nucleophile.

  • Reaction Temperature: While this substrate is highly activated, some reactions still require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, consider a stepwise increase in temperature (e.g., to 50 °C, then 80 °C). Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of side products. Be aware that excessively high temperatures can lead to decomposition or undesired side reactions.

  • Solvent and Base Incompatibility: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[5][6] Protic solvents (like ethanol or water) can solvate the nucleophile itself, reducing its reactivity.[7][8] Ensure your base is strong enough to deprotonate your nucleophile but not so strong that it reacts with the solvent or the substrate. For instance, using a very strong base like NaOH in DMSO at elevated temperatures can lead to complications.[9]

Q2: I'm observing the formation of multiple products or significant side reactions. How can I improve the selectivity?

A2: The formation of multiple products often points to a lack of regioselectivity or competing reactions.

  • Regioselectivity: While the C1-Cl bond is the most likely site of substitution, attack at the fluorine-bearing carbons is also possible, especially with hard nucleophiles or under harsh conditions. To favor substitution at the C1 position, you can often use milder conditions (lower temperature, less aggressive base). The C-F bond is generally stronger than the C-Cl bond, and its cleavage often requires more energy.

  • Competing Reactions: With certain nucleophiles, side reactions can be a significant issue. For example, with amine nucleophiles, over-alkylation can occur if the product amine is sufficiently nucleophilic to react with another molecule of the starting material. Using a slight excess of the starting amine nucleophile can sometimes mitigate this. Another common issue is hydrolysis of the nitro group or other functional groups under strongly basic or high-temperature conditions.

Q3: My reaction is not reproducible. What factors should I investigate?

A3: Poor reproducibility is often due to sensitivity to trace amounts of water or oxygen, or inconsistencies in reagent quality.

  • Water Content: Many SNAr reactions are sensitive to water. Ensure you are using anhydrous solvents and that your reagents are dry. Water can protonate your nucleophile, reducing its effectiveness, or in some cases, act as a competing nucleophile.

  • Atmosphere: While many SNAr reactions can be run under air, some sensitive nucleophiles may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

  • Reagent Quality: The purity of your starting material, nucleophile, and base can significantly impact the reaction outcome. Use reagents from a reliable source and consider purifying them if necessary. For example, potassium carbonate, a common base, can be of variable quality and may contain significant amounts of water.

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose starting conditions for a new nucleophile with 1-Chloro-3,4,5-trifluoro-2-nitrobenzene?

A: For a new nucleophile, a good starting point is to use a polar aprotic solvent like DMF or DMSO, with a moderate base like potassium carbonate (K₂CO₃).[10] Start the reaction at room temperature and monitor its progress. If no reaction is observed after a few hours, gradually increase the temperature.

Q: How do I choose the correct base for my reaction?

A: The choice of base depends on the pKa of your nucleophile.

  • For acidic nucleophiles (e.g., phenols, thiols), a relatively weak base like K₂CO₃ or Cs₂CO₃ is often sufficient.

  • For less acidic nucleophiles (e.g., alcohols, amines), a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[10]

  • Be mindful of the base's solubility in your chosen solvent.

Q: Which solvent is optimal for SNAr reactions with this substrate?

A: Polar aprotic solvents are almost always the best choice. Here's a quick comparison:

  • DMF (N,N-Dimethylformamide): Good general-purpose solvent, easily removed under vacuum.

  • DMSO (Dimethyl sulfoxide): More polar than DMF, can accelerate reactions but is harder to remove.[9]

  • NMP (N-Methyl-2-pyrrolidone): High boiling point, useful for high-temperature reactions.

  • Acetonitrile (MeCN): Less polar than DMF or DMSO, but can be a good choice for certain applications.

Q: What are the key safety considerations when working with 1-Chloro-3,4,5-trifluoro-2-nitrobenzene?

A: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12] It can cause skin and eye irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13] Be aware that nitroaromatic compounds can be thermally unstable and may decompose exothermically at high temperatures.[14]

Data Summary and Experimental Protocol

Table 1: Influence of Reaction Parameters on SNAr Reactions
ParameterConditionRationale & Expected OutcomePotential Issues
Temperature Low (0-25 °C)Favors kinetic control, can improve selectivity.Slow reaction rates, incomplete conversion.
Moderate (25-80 °C)Good balance of reaction rate and selectivity for most nucleophiles.May see minor side products.
High (>80 °C)Drives reactions with weak nucleophiles to completion.Increased risk of side reactions, decomposition.
Solvent Polar Aprotic (DMF, DMSO)Excellent for most SNAr reactions; effectively solvates cations.[5]Can be difficult to remove (DMSO, NMP).
Polar Protic (EtOH, H₂O)Generally disfavored; solvates and deactivates the nucleophile.[7][8]May be used in specific cases (e.g., with hydroxide).
Non-polar (Toluene, THF)Poor solubility for ionic nucleophiles, generally slow reaction rates.Can be useful for specific applications where solubility is not an issue.
Base Weak (K₂CO₃, NaHCO₃)Sufficient for acidic nucleophiles (phenols, thiols).Insufficient for deprotonating alcohols or amines.
Strong (NaH, KOtBu)Required for less acidic nucleophiles.Can react with solvent or substrate; may cause side reactions.
Example Protocol: Synthesis of an Aryl Ether Derivative

This protocol outlines a general procedure for the reaction of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene with a phenolic nucleophile.

Materials:

  • 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 mmol)

  • Phenolic nucleophile (1.1 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Chloro-3,4,5-trifluoro-2-nitrobenzene and the phenolic nucleophile.

  • Add anhydrous DMF via syringe.

  • Add anhydrous potassium carbonate to the stirred solution.

  • Stir the reaction mixture at room temperature (or an elevated temperature as required) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Problem with SNAr Reaction Conversion Low or No Conversion? Start->Conversion Selectivity Poor Selectivity / Multiple Products? Conversion->Selectivity No Check_Nu Is Nucleophile Strong Enough? Consider stronger base (NaH, KOtBu). Conversion->Check_Nu Yes Reproducibility Poor Reproducibility? Selectivity->Reproducibility No Lower_Temp Lower Reaction Temperature to Favor Kinetic Product. Selectivity->Lower_Temp Yes Anhydrous Ensure Anhydrous Conditions (dry solvents, reagents). Reproducibility->Anhydrous Yes End Successful Optimization Reproducibility->End No Check_Temp Is Temperature Optimal? Gradually increase temperature (e.g., 50°C, 80°C). Check_Nu->Check_Temp Check_Solvent Is Solvent Appropriate? Use polar aprotic (DMF, DMSO). Check_Temp->Check_Solvent Check_Solvent->End Milder_Base Use Milder Base (e.g., K2CO3 vs. NaH). Lower_Temp->Milder_Base Stoichiometry Adjust Reactant Stoichiometry (e.g., slight excess of nucleophile). Milder_Base->Stoichiometry Stoichiometry->End Inert_Atm Use Inert Atmosphere (Nitrogen or Argon). Anhydrous->Inert_Atm Reagent_Purity Verify Reagent Purity and Source. Inert_Atm->Reagent_Purity Reagent_Purity->End

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Characterization of common impurities found in 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common questions regarding the characterization of impurities in this critical reagent. Our goal is to move beyond simple protocols and offer insights into the causality behind experimental choices, empowering you to troubleshoot and resolve challenges effectively.

Frequently Asked Questions (FAQs)

What are the most common impurities in 1-Chloro-3,4,5-trifluoro-2-nitrobenzene and what are their likely sources?

The purity of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is paramount for the success of downstream synthetic applications. Impurities can arise from the manufacturing process, including starting materials, side reactions, and subsequent degradation. Understanding these potential contaminants is the first step in developing robust analytical and purification strategies.

The synthesis of halogenated nitroaromatic compounds often involves nitration and halogenation steps. For instance, the nitration of chlorobenzene typically yields a mixture of isomers, with 2- and 4-chloronitrobenzene being the major products and 3-chloronitrobenzene as a minor component[1]. Similarly, chlorination of nitrobenzene can produce a different isomeric ratio[1]. While the exact synthesis route for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene may be proprietary, we can infer the likely classes of impurities based on these fundamental chemical transformations.

Table 1: Potential Impurities in 1-Chloro-3,4,5-trifluoro-2-nitrobenzene and Their Origins

Impurity ClassSpecific ExamplesPotential OriginImpact on Downstream Reactions
Isomeric Impurities Positional isomers (e.g., 2-Chloro-3,4,5-trifluoro-1-nitrobenzene)Lack of complete regioselectivity during the nitration or chlorination step.May have different reactivity, leading to undesired byproducts and lower yields. Can complicate product purification.
Starting Material Residues Unreacted 1,2,3,5-tetrafluorobenzene or related chlorinated precursors.Incomplete reaction conversion.Can react in subsequent steps, introducing unexpected side products.
Reaction Byproducts Di-nitrated or di-chlorinated species; partially halogenated intermediates.Over-reaction or incomplete halogenation/nitration.Can alter the reaction stoichiometry and introduce difficult-to-remove impurities.
Degradation Products Hydrolysis products (e.g., 3,4,5-trifluoro-2-nitrophenol).Exposure to moisture or nucleophilic conditions, especially at elevated temperatures.[2]Phenolic impurities can be highly reactive and may interfere with catalysts or basic reagents.
Solvent/Reagent Residues Residual synthesis solvents (e.g., Dichloromethane, Sulfuric acid).Inadequate purification post-synthesis.Can affect reaction kinetics or, in the case of acidic residues, degrade the target molecule.
Which analytical techniques are best suited for identifying and quantifying these impurities?

A multi-modal analytical approach is essential for comprehensive characterization. No single technique can separate and identify all potential impurities. The most powerful combination for halogenated and nitroaromatic compounds includes Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for analyzing volatile and semi-volatile organic compounds.[6][7] Its high resolving power makes it ideal for separating isomeric impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks. For electronegative compounds like nitroaromatics, an Electron Capture Detector (ECD) can offer superior sensitivity compared to a standard Flame Ionization Detector (FID).[4][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for analyzing non-volatile or thermally labile impurities, such as degradation products or certain reaction byproducts.[1][9] A reverse-phase C8 or C18 column is typically used with a UV detector, as nitroaromatic compounds are strongly UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail for structural elucidation. For this specific molecule, ¹⁹F NMR is exceptionally powerful.[10] The high sensitivity, 100% natural abundance of ¹⁹F, and large chemical shift dispersion allow for the clear resolution of signals from different fluorine environments, making it an excellent tool for distinguishing between fluorinated isomers and byproducts.[11][12] ¹H and ¹³C NMR are also crucial for a complete structural assignment.[13]

I'm seeing unexpected peaks in my GC-MS analysis. What are the common troubleshooting steps?

Unexpected peaks or poor chromatography in a GC-MS analysis can be frustrating. A systematic approach to troubleshooting is key to identifying and resolving the issue efficiently.

Caption: General workflow for structural elucidation via NMR.

What are the potential impacts of these impurities on downstream applications, particularly in drug development?

In the context of drug development, controlling impurities is not just an analytical exercise; it is a critical component of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

  • Formation of Genotoxic Impurities (GTIs): Halogenated nitroaromatic compounds themselves can be toxic or mutagenic. [14][15]Impurities with similar structures may also carry this risk. Regulatory agencies have stringent limits on GTIs, often requiring control at parts-per-million (ppm) levels. [16]* Altered Reactivity and Yield: Isomeric impurities may react at different rates or through different pathways than the desired material. This can lead to lower yields of the target molecule and the formation of new, difficult-to-remove byproducts. [17]* Catalyst Poisoning: Certain functional groups present in impurities can deactivate catalysts used in subsequent steps (e.g., in a hydrogenation or cross-coupling reaction), leading to failed or incomplete reactions.

  • Impact on Final Product Properties: Impurities that carry through the synthesis can affect the physical properties (e.g., crystallinity, solubility) and stability of the final API, posing significant challenges during formulation and affecting shelf-life.

By thoroughly characterizing the impurity profile of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene early in the development process, scientists can implement appropriate controls to mitigate these risks, ensuring a robust and reproducible manufacturing process.

References

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column. [Link]

  • Feltes, J., Levsen, K., Volmer, D., & Spiekermann, M. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518, 21-40. [Link]

  • Hoh, E., & Mastovska, K. (2008). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 51, pp. 305-349). Elsevier. [Link]

  • Giraudeau, P., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 3797. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • Shimadzu. (n.d.). Troubleshooting Guide. [Link]

  • Analytice. (n.d.). 1-Chloro-4-nitrobenzene (100-00-5); Trifluoromethylbenzene (98-08-8) - Analysis. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • University of Southampton. (n.d.). Selective Fluorine NMR Spectroscopy. [Link]

  • MAC-MOD Analytical. (n.d.). HPLC Guide to Troubleshooting. [Link]

  • Hartman, W. W., & Brethen, M. R. (1926). m-CHLORONITROBENZENE. Organic Syntheses, 6, 22. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Doyle, M. P., & Bryker, W. J. (1991). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
  • Analytice. (n.d.). 1-chloro-2-nitrobenzene - analysis. [Link]

  • Teasdale, A., Elder, D., & Chang, S. L. (Eds.). (2018). Genotoxic Impurities: Strategies for Identification and Control. John Wiley & Sons. [Link]

  • NIOSH. (2016). NMAM Method 2005: Nitroaromatic Compounds. [Link]

  • Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65. [Link]

  • PubChem. (n.d.). 1-Chloro-3-fluoro-2-nitrobenzene. [Link]

  • PubChem. (n.d.). 1-Chloro-3-fluoro-5-nitrobenzene. [Link]

  • Al-Hourani, B. J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3328-3335. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. [Link]

  • ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Wang, S., et al. (2023). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ACS ES&T Air. [Link]

  • Annarapu, S., et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 29(7), 1541. [Link]

  • Filo. (2023, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. [Link]

  • Prensip Journals. (2023). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. [Link]

  • OEHHA. (1999). Evidence on the Carcinogenicity of 1-Chloro-4-Nitrobenzene. [Link]

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Technical Support Center: Optimizing Solvent Polarity for SNAr Reactions of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (CAS: 1806693-55-9). Due to its highly functionalized nature—bearing a nitro group, a chlorine atom, and three fluorine atoms—this molecule is a prime candidate for Nucleophilic Aromatic Substitution (SNAr). However, its reactivity and regioselectivity are profoundly dictated by the solvation environment.

Below, we dissect the thermodynamic and kinetic causality behind solvent selection, provide a self-validating experimental workflow, and troubleshoot common synthetic bottlenecks.

Part 1: Troubleshooting & FAQs (The Causality of Solvent Effects)

Q1: Why does the reaction rate of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene drastically decrease when switching from DMSO to Ethanol? Causality: The kinetics of SNAr reactions are heavily dependent on solvent polarity[1]. In polar aprotic solvents like DMSO, the cation of the basic reagent is strongly solvated, leaving the nucleophile (e.g., an amine) "naked" and highly reactive. Furthermore, DMSO stabilizes the negatively charged via dipole-dipole interactions, significantly lowering the activation energy[2]. Conversely, protic solvents like ethanol form strong hydrogen bonds with the nucleophile. This creates a tight solvation shell that sterically and electronically hinders the nucleophilic attack, leading to sluggish kinetics.

Q2: I am observing substitution at the fluorine positions rather than the chlorine position. Is this expected, and does solvent choice alter this regioselectivity? Causality: Yes, this is entirely expected. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group[2]. Fluorine is highly electronegative, which strongly polarizes the C-F bond and makes the ipso-carbon highly electrophilic. Consequently, fluorine is a vastly superior leaving group compared to chlorine in SNAr pathways[3]. Because the nitro group activates the ortho (C3) and para (C5) positions, nucleophilic attack will preferentially displace the fluorine atoms at these sites. While polar solvents accelerate the overall reaction rate, they do not override this inherent thermodynamic preference for fluorine displacement.

Q3: How do I prevent nucleophile dimerization or side reactions when forced to use apolar solvents? Causality: In apolar solvents (e.g., toluene), nucleophiles like amines tend to aggregate or form dimers due to poor solvation, presenting a different reactive species and translating into lower conversion rates[1]. If an apolar solvent must be used, we recommend introducing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or utilizing cyclodextrin derivatives to mediate solubility and break up aggregates, thereby restoring the availability of the monomeric nucleophile[1].

Part 2: Quantitative Solvent Performance Data

To facilitate rational solvent selection, the following table summarizes the impact of various solvent environments on the SNAr conversion rates of fluorinated nitrobenzenes.

SolventDielectric Constant (ε)Solvation State of NucleophileMeisenheimer StabilizationTypical SNAr Conversion (1h, 80°C)
DMSO 46.7Unsolvated ("Naked")Excellent>95%
DMF 36.7Unsolvated ("Naked")Excellent~90%
Ethanol 24.5H-Bonded (Hindered)Moderate<40%
Toluene 2.4Aggregated / DimerizedPoor<10%

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the divergent kinetic pathways of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene based on the chosen solvent polarity.

SNAr_Solvent_Effect Reactants 1-Chloro-3,4,5-trifluoro-2-nitrobenzene + Nucleophile (Nu⁻) Solvent_Polar Polar Aprotic Solvent (e.g., DMSO, DMF) Reactants->Solvent_Polar Solvated in Solvent_NonPolar Non-Polar / Protic Solvent (e.g., Toluene, EtOH) Reactants->Solvent_NonPolar Solvated in Meisenheimer_Stable Stabilized Meisenheimer Complex (Lower Activation Energy) Solvent_Polar->Meisenheimer_Stable Dipole Stabilization & Naked Nu⁻ Meisenheimer_Unstable Destabilized Transition State (Higher Activation Energy) Solvent_NonPolar->Meisenheimer_Unstable Poor Solvation or H-Bonding Product_Fast Rapid SNAr Conversion (High Yield) Meisenheimer_Stable->Product_Fast F⁻ Elimination Product_Slow Sluggish Reaction / Aggregation (Low Yield) Meisenheimer_Unstable->Product_Slow F⁻ Elimination

Fig 1: Mechanistic divergence of SNAr pathways based on solvent polarity.

Part 4: Self-Validating Experimental Protocol

Protocol: Optimized SNAr of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene in Polar Aprotic Solvent

Objective: Achieve >95% regioselective substitution at the ortho/para fluorine positions using a secondary amine nucleophile. Self-Validating Principle: This protocol incorporates specific analytical checkpoints (LC-MS and ¹⁹F NMR) to verify intermediate formation and confirm the displacement of the correct halogen.

Step 1: Reactor Preparation & Reagent Charging

  • Action: Charge a dry, argon-purged reaction vessel with 1-Chloro-3,4,5-trifluoro-2-nitrobenzene (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Causality: Argon prevents oxidative side reactions. K₂CO₃ acts as a mild base to scavenge the HF byproduct, driving the equilibrium forward without causing degradation of the nitroaromatic ring.

Step 2: Solvent & Nucleophile Introduction

  • Action: Add anhydrous DMSO (10 volumes) to the vessel, followed by the secondary amine nucleophile (1.1 equiv).

  • Causality: The high dielectric constant of DMSO immediately solvates the potassium cations, leaving the amine nucleophile highly reactive and preventing dimerization[1].

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 60–80 °C under continuous stirring.

  • Causality: While fluoronitrobenzenes are highly reactive, mild heating overcomes the activation barrier for sterically hindered ortho attacks. High-pressure conditions can also be employed if operating in continuous flow systems to further enhance rates[4].

Step 4: Self-Validation Checkpoint (In-Process Control)

  • Action: After 45 minutes, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS and ¹⁹F NMR.

  • Validation Metric: LC-MS should show the disappearance of the starting material mass (m/z ~211.5). ¹⁹F NMR is critical here: the starting material exhibits three distinct fluorine environments. Successful ortho or para substitution will result in the disappearance of the corresponding ¹⁹F resonance, unequivocally validating the regioselectivity of the reaction.

Step 5: Quenching and Isolation

  • Action: Cool the mixture to room temperature and quench by pouring into ice-cold water (50 volumes). Extract with Ethyl Acetate (3 x 15 volumes).

  • Causality: The highly polar DMSO and inorganic salts partition into the aqueous phase, while the substituted product is extracted into the organic layer, ensuring high purity isolation without the need for immediate chromatography.

References

  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins Source: ResearchGate URL:[Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with pyrrolidine Source: ResearchGate URL:[Link]

  • Nucleophilic Aromatic Substitution (Video Lecture) Source: Professor Dave Explains (YouTube) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Fluorinated vs. Chlorinated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the selection of the appropriate building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of chemical intermediates, halogenated nitroaromatics stand out for their versatile reactivity. This guide provides an in-depth, objective comparison of two prominent members of this class: fluorinated and chlorinated nitroaromatic compounds. By delving into their fundamental properties, reactivity in key transformations, and practical applications, we aim to equip you with the knowledge to make informed decisions in your synthetic endeavors.

Fundamental Properties: A Tale of Two Halogens

The synthetic utility of fluorinated and chlorinated nitroaromatics is fundamentally governed by the interplay between the halogen and the potent electron-withdrawing nitro group. The distinct electronic properties of fluorine and chlorine are the primary drivers of their differential reactivity.

Fluorine, the most electronegative element, exerts a powerful -I (inductive) effect, significantly polarizing the C-F bond and rendering the attached carbon atom highly electrophilic.[1] In contrast, chlorine, while also electronegative, is more polarizable and possesses a weaker inductive effect compared to fluorine. These intrinsic differences have profound implications for their behavior in various chemical reactions.

The presence of a nitro group, a strong -M and -I group, further activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. This synergistic activation is central to the utility of these compounds in nucleophilic aromatic substitution reactions.

Table 1: Comparison of Physical Properties of Representative Monosubstituted Nitrobenzene Isomers

Property4-Fluoronitrobenzene4-Chloronitrobenzene
Molecular Weight 141.10 g/mol 157.55 g/mol
Boiling Point 205-207 °C242 °C
Melting Point 22-25 °C83-85 °C
Density ~1.33 g/cm³~1.52 g/cm³

Head-to-Head in Synthesis: A Reactivity Comparison

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

In the realm of nucleophilic aromatic substitution (SNAr), fluoronitroaromatics are the undisputed champions of reactivity.[1] The reaction proceeds via a two-step addition-elimination mechanism, with the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex being the rate-determining step.[1][2]

The exceptional reactivity of fluorinated nitroaromatics stems from two key factors:

  • Enhanced Electrophilicity: The supreme electronegativity of fluorine makes the carbon atom to which it is attached significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.[1]

  • Stabilization of the Intermediate: The strong inductive electron-withdrawing effect of fluorine stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[3]

It is a common misconception that the strength of the C-F bond would hinder the reaction. However, since the C-X bond is broken in a subsequent, faster step, its strength does not primarily influence the overall reaction rate.[1] Consequently, the reactivity order in SNAr is F >> Cl > Br > I.[2]

Experimental Protocol: Comparative SNAr of 4-Fluoronitrobenzene and 4-Chloronitrobenzene with Piperidine

Objective: To demonstrate the superior reactivity of 4-fluoronitrobenzene over 4-chloronitrobenzene in a typical SNAr reaction.

Materials:

  • 4-Fluoronitrobenzene

  • 4-Chloronitrobenzene

  • Piperidine

  • Ethanol (anhydrous)

  • Round-bottom flasks equipped with reflux condensers and magnetic stir bars

  • Heating mantles

  • TLC plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of 4-fluoronitrobenzene and 1 mmol of 4-chloronitrobenzene in 10 mL of anhydrous ethanol.

  • Nucleophile Addition: To each flask, add 1.2 mmol of piperidine.

  • Reaction Conditions: Heat both reaction mixtures to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 minutes, 1 hour, 2 hours). Elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Observation: Visualize the TLC plates under a UV lamp. The reaction with 4-fluoronitrobenzene is expected to show a significantly faster consumption of the starting material and formation of the product spot compared to the reaction with 4-chloronitrobenzene.

  • Work-up and Analysis (Optional): Upon completion (as determined by TLC), cool the reaction mixtures to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography to isolate the respective products, N-(4-nitrophenyl)piperidine, and the yields can be calculated for a quantitative comparison.

SNAr_Mechanism A Nitroaromatic (X = F, Cl) B Meisenheimer Complex (Rate-determining step) A->B + Nu⁻ C Product B->C - X⁻ (fast) Nu Nucleophile (Nu⁻) DoM_Workflow Start Start with Nitroaromatic (X=F, Cl) Step1 Dissolve in Anhydrous THF Start->Step1 Step2 Cool to -78°C Step1->Step2 Step3 Add Organolithium Reagent (e.g., LDA) Step2->Step3 Step4 Ortho-lithiated Intermediate Formation Step3->Step4 Step5 Add Electrophile (E⁺) Step4->Step5 Step6 Quench Reaction Step5->Step6 End Purified Ortho-functionalized Product Step6->End Cross_Coupling_Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)(X)L₂ Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)(R)L₂ PdII_A->PdII_B Transmetalation (R-M) PdII_B->Pd0 Reductive Elimination (Ar-R)

Sources

A Researcher's Guide to Modern Reagents in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Performance, Scope, and Practicality

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of carbon-heteroatom bonds on aromatic rings remains a cornerstone. Nucleophilic Aromatic Substitution (SNA) is a classical and powerful tool for this purpose. However, the traditional requisites of harsh reaction conditions and electronically activated substrates have spurred the development of a new generation of reagents and methodologies. This guide offers a comparative overview of these modern alternatives, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal synthetic strategy.

The Classical Paradigm: Understanding the Foundations of SNAr

Nucleophilic aromatic substitution traditionally proceeds through two primary mechanisms: the addition-elimination (SNAr) pathway and the elimination-addition (benzyne) pathway.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent elimination of a leaving group restores aromaticity.[2] The success of this pathway is heavily reliant on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex.[1]

The benzyne mechanism , on the other hand, is prevalent for unactivated aryl halides when treated with exceptionally strong bases like sodium amide (NaNH₂).[2] This pathway involves the elimination of a proton and a leaving group to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile.[2]

The limitations of these classical methods are significant. The requirement for specific electronic activation in the SNAr mechanism restricts the substrate scope, while the harsh, strongly basic conditions of the benzyne pathway are incompatible with many functional groups.[3]

The Modern Toolkit: A Comparative Look at Alternative Reagents

The drive for milder conditions, broader substrate scope, and greater functional group tolerance has led to the development of several powerful alternatives to classical SNAr reactions. This section provides a detailed comparison of these modern methodologies.

Palladium-Catalyzed Buchwald-Hartwig Amination

A revolutionary advance in C-N bond formation, the Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides and pseudohalides.[3][4] This method has become a workhorse in medicinal chemistry due to its remarkable functional group tolerance and its ability to be applied to a wide range of unactivated aryl and heteroaryl halides.[3][5]

Mechanism of Action: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv) to the reaction vessel.

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 1-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-mediated reaction for the formation of C-O and C-N bonds.[6][7] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts with various ligands, allowing for significantly milder reaction conditions.[8] This makes it a valuable alternative, particularly for the synthesis of aryl ethers and N-arylated heterocycles.[9][10]

Mechanism of Action: The mechanism of the modern Ullmann-type reaction is thought to involve the formation of a copper(I)-nucleophile complex, which then undergoes oxidative addition with the aryl halide. Reductive elimination from a Cu(III) intermediate then furnishes the product and regenerates the active copper catalyst.

Experimental Protocol: Modern Copper-Catalyzed N-Arylation of Amines [9][11]

  • Preparation: In a reaction vessel, combine the copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, a diamine, 10-20 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv).[9]

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2-1.5 equiv).[9]

  • Solvent: Add a suitable solvent (e.g., DMSO, DMF, or water).[9][11]

  • Reaction: Heat the mixture to the specified temperature (typically 90-130 °C) and stir vigorously.[9] Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous ammonia solution to remove the copper catalyst, followed by water and brine.[9]

  • Purification: Dry the organic phase, concentrate it, and purify the residue using flash column chromatography to obtain the desired N-arylated product.[9]

Photocatalysis: Activating the Unactivated

Visible-light photoredox catalysis has emerged as a powerful tool for enabling SNAr reactions on unactivated and even electron-rich aryl fluorides, substrates that are notoriously unreactive under classical conditions.[12][13] This method utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.

Mechanism of Action: The reaction is initiated by the photo-induced excitation of a photocatalyst. The excited photocatalyst then oxidizes the electron-rich aryl fluoride to a radical cation. This radical cation is significantly more susceptible to nucleophilic attack than the neutral starting material. Following nucleophilic addition, a subsequent reduction and loss of a fluoride ion yields the final product.[12]

Experimental Protocol: Photocatalytic SNAr of an Unactivated Aryl Fluoride [12]

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 equiv), the nucleophile (e.g., a primary aliphatic amine, 1.5-2.0 equiv), and the organic photocatalyst (e.g., an acridinium-based catalyst, 1-5 mol%).[12]

  • Solvent: Add a suitable solvent system (e.g., a mixture of a polar aprotic solvent and a non-polar solvent).

  • Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Place the reaction vial under a blue LED light source and stir at room temperature for the required duration (typically 12-48 hours).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product directly by flash column chromatography.

Enhancing Classical SNAr: The Role of Modern Reagents and Techniques

Beyond entirely new catalytic systems, significant advancements have been made in improving the efficiency and scope of the classical SNAr reaction itself through the use of innovative reagents and technologies.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable technique for accelerating reactions where the nucleophile and the substrate are in different phases (e.g., a solid-liquid or liquid-liquid system).[14][15] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[14] This approach can lead to faster reactions, higher yields, and the ability to use less expensive and more environmentally benign solvents like water.[14][15]

Ionic Liquids (ILs)

Ionic liquids, which are salts with melting points below 100 °C, have garnered attention as "green" solvents for a variety of chemical transformations, including SNAr reactions.[16] Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvating power, can lead to enhanced reaction rates and selectivities.[17][18] In SNAr reactions, ionic liquids can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[16]

Flow Chemistry

The implementation of SNAr reactions in continuous flow reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for highly exothermic or hazardous reactions.[19][20][21] Flow chemistry allows for rapid reaction optimization and can facilitate the telescoping of multiple reaction steps into a single, continuous process.[19][20]

Comparative Performance: A Data-Driven Perspective

To provide a clearer understanding of the relative merits of these different approaches, the following table summarizes typical reaction conditions and outcomes for the N-arylation of an amine with an aryl halide using classical SNAr, Buchwald-Hartwig amination, and modern Ullmann condensation.

Method Aryl Halide Nucleophile Conditions Yield Reference
Classical SNAr 2,4-DinitrochlorobenzeneMorpholineEthanol, 25°C, 1 h>95%[22]
Buchwald-Hartwig Amination 4-ChlorotolueneAnilinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C, 12 h92%[3]
Ullmann Condensation (Modern) 4-IodotolueneAnilineCuI, L-proline, K₂CO₃, DMSO, 90°C, 24 h85%[9]
Photocatalysis 4-Fluoroanisolen-ButylamineAcridinium catalyst, blue light, 25°C, 24 h88%[12]

This table presents representative data and actual results may vary depending on the specific substrates and reaction conditions.

Conclusion: Selecting the Right Tool for the Job

The field of nucleophilic aromatic substitution has evolved significantly from its classical roots. For researchers and drug development professionals, the modern toolkit offers a range of powerful alternatives that can overcome the limitations of traditional methods.

  • For activated aryl halides , classical SNAr remains a simple, cost-effective, and often high-yielding option.

  • For the synthesis of aryl amines from a broad range of unactivated aryl halides , Buchwald-Hartwig amination is often the method of choice due to its exceptional scope and functional group tolerance.

  • For the formation of aryl ethers and N-arylated heterocycles, especially with unactivated aryl halides , modern Ullmann condensations provide a robust and increasingly mild alternative.

  • For challenging substrates, such as electron-rich aryl fluorides , photocatalysis offers a unique and powerful approach to activate otherwise unreactive C-F bonds.

  • To enhance the efficiency and greenness of classical SNAr reactions , the use of phase-transfer catalysts, ionic liquids, and flow chemistry should be strongly considered.

Ultimately, the choice of reagent and methodology will depend on the specific synthetic challenge at hand, including the nature of the substrates, the desired functional group tolerance, and considerations of cost, scale, and environmental impact. By understanding the principles and practicalities of these modern approaches, chemists can make more informed decisions and unlock new possibilities in the synthesis of complex aromatic molecules.

Visualizing the Mechanisms and Workflows

Reaction Mechanisms

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination Aryl-X Ar-X Meisenheimer [Ar(X)Nu]⁻ (Meisenheimer Complex) Aryl-X->Meisenheimer + Nu⁻ Nu- Nu⁻ Product Ar-Nu Meisenheimer->Product - X⁻ X- X⁻

Caption: The two-step addition-elimination mechanism of a classical SNAr reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)Lₙ OxAdd Oxidative Addition Pd(II)Complex Ar-Pd(II)(X)Lₙ OxAdd->Pd(II)Complex + Ar-X AmineCoord Amine Coordination Pd(II)Amine [Ar-Pd(II)(NHR₂)Lₙ]⁺ AmineCoord->Pd(II)Amine + HNR₂ Deprotonation Deprotonation Pd(II)Amido Ar-Pd(II)(NR₂)Lₙ Deprotonation->Pd(II)Amido - H⁺ RedElim Reductive Elimination RedElim->Pd(0)L Ar-NR₂ General_Workflow Start Start: Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Ligand, Base, Aryl Halide, Nucleophile Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Cool, Dilute, and Wash Reaction->Workup Purification Column Chromatography Workup->Purification End Product Purification->End

Caption: A generalized experimental workflow for modern catalytic SNAr reactions.

References

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science. [Link]

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  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • A Radical Solution to Nucleophilic Substitution: Photocatalyzed Phosphinylation of Alkyl Halides at Room Temperature. CCS Chemistry. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

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  • Dynamic flow experiments for Bayesian optimization of a single process objective. Reaction Chemistry & Engineering. [Link]

  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. SciSpace. [Link]

  • Ullmann condensation. Wikipedia. [Link]

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A Technical Guide to the ¹H and ¹⁹F NMR Spectral Interpretation of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and development, particularly in the synthesis of novel pharmaceuticals and agrochemicals, the precise structural elucidation of polysubstituted aromatic compounds is paramount. Among these, halogenated nitrobenzenes serve as crucial building blocks. This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, a compound with a complex substitution pattern that gives rise to nuanced NMR spectra. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogues to predict and interpret its spectral characteristics.

This comparative approach will not only facilitate the identification of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene but also equip researchers with the foundational knowledge to analyze the spectra of its derivatives and other similarly complex molecules.

The Power of ¹⁹F NMR in Characterizing Fluorinated Aromatics

Fluorine-19 NMR spectroscopy is a highly sensitive and informative technique for the analysis of organofluorine compounds.[1] The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it readily observable. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning several hundred parts per million (ppm).[2] This large dispersion minimizes signal overlap and provides a sensitive probe of the local electronic environment, making ¹⁹F NMR an invaluable tool for distinguishing between different fluorine atoms within a molecule.

Predicted ¹H and ¹⁹F NMR Spectra of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

The structure of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene presents a single proton on the aromatic ring, which is influenced by the surrounding electron-withdrawing chloro, fluoro, and nitro substituents. The three fluorine atoms will each have a unique chemical shift and will exhibit coupling to each other and to the lone proton.

Predicted ¹H NMR Spectrum

The lone aromatic proton (H-6) is expected to resonate at a significantly downfield chemical shift due to the cumulative electron-withdrawing effects of the adjacent chloro and nitro groups, as well as the three fluorine atoms. This deshielding effect will likely place the proton signal in the range of 8.0 - 8.5 ppm. The multiplicity of this proton will be a complex multiplet due to coupling with the three neighboring fluorine atoms. The expected coupling constants are:

  • ³J(H-F) (ortho coupling to F-5): ~7-10 Hz

  • ⁴J(H-F) (meta coupling to F-4): ~4-7 Hz

  • ⁵J(H-F) (para coupling to F-3): ~1-3 Hz

This would result in a doublet of doublets of doublets (ddd) for the H-6 signal, assuming first-order coupling.

Predicted ¹⁹F NMR Spectrum

The chemical shifts of the three fluorine atoms are influenced by the other substituents on the ring. The nitro group is a strong electron-withdrawing group, while the chloro group is also electron-withdrawing. The fluorine atoms themselves are highly electronegative.

Based on typical substituent effects in fluorinated benzenes, the following predictions can be made for the ¹⁹F chemical shifts (referenced to CFCl₃):

  • F-3: This fluorine is ortho to the nitro group and meta to the chloro group. The strong deshielding effect of the nitro group will likely result in the most downfield chemical shift for this fluorine, estimated to be in the range of -120 to -130 ppm.

  • F-5: This fluorine is ortho to the chloro group and meta to the nitro group. It will also be deshielded, with an estimated chemical shift in the range of -130 to -140 ppm.

  • F-4: This fluorine is para to the chloro group and meta to the nitro group. It is expected to be the most shielded of the three, with a chemical shift in the range of -150 to -160 ppm.

The multiplicities of the fluorine signals will arise from ¹⁹F-¹⁹F and ¹⁹F-¹H couplings:

  • F-3: Will appear as a doublet of doublets (dd) due to coupling with F-4 (³J(F-F)) and F-5 (⁴J(F-F)).

  • F-4: Will appear as a triplet or more accurately, a doublet of doublets (dd), due to coupling with F-3 (³J(F-F)) and F-5 (³J(F-F)).

  • F-5: Will appear as a doublet of doublets of doublets (ddd) due to coupling with F-4 (³J(F-F)), F-3 (⁴J(F-F)), and H-6 (³J(H-F)).

Comparative Analysis with Structural Isomers and Derivatives

To understand the impact of substituent positioning on the NMR spectra, we will compare the predicted data for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene with that of its isomers and related derivatives.

CompoundKey ¹H NMR FeaturesKey ¹⁹F NMR Features
1-Chloro-3,4,5-trifluoro-2-nitrobenzene H-6: ~8.0-8.5 ppm (ddd)F-3: ~-120 to -130 ppm (dd)F-4: ~-150 to -160 ppm (dd)F-5: ~-130 to -140 ppm (ddd)
1,3,5-Trifluoro-2-nitrobenzene [3]Two equivalent protons, appearing as a triplet of triplets.One fluorine signal appearing as a triplet.
1,2,3-Trifluoro-4-nitrobenzene [4]Two distinct proton signals, each a complex multiplet.Three distinct fluorine signals, each a complex multiplet.
1-Chloro-3-fluoro-2-nitrobenzene [5]Three distinct proton signals, each a multiplet.One fluorine signal, a multiplet.
1-Chloro-3-fluoro-5-nitrobenzene [6]Three distinct proton signals, each a multiplet.One fluorine signal, a multiplet.

This comparison highlights how changes in the substitution pattern lead to dramatic differences in the chemical shifts and coupling patterns observed in both the ¹H and ¹⁹F NMR spectra. For instance, the symmetry in 1,3,5-trifluoro-2-nitrobenzene simplifies its spectra significantly compared to the other less symmetric isomers.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene and its derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound. Chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is used for ¹H NMR (0 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) or an internal standard such as trifluorotoluene can be used.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of at least 12 ppm, centered around 6 ppm, should be sufficient to cover the aromatic region.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

¹⁹F NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with broadband proton decoupling on Bruker instruments).

  • Spectral Width: A wide spectral width of at least 100 ppm is recommended initially to ensure all fluorine signals are observed. This can be narrowed in subsequent experiments for better resolution.

  • Transmitter Offset: Center the spectral width around the expected chemical shift range (e.g., -140 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 64 to 256 scans may be necessary to achieve a good signal-to-noise ratio.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure accurate integration.

  • Reference the spectrum to the internal or external standard.

Visualizing Spin-Spin Coupling Networks

The complex coupling patterns in these molecules can be better understood by visualizing the spin-spin coupling network. Below are Graphviz diagrams illustrating the expected couplings for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

G cluster_H ¹H Nucleus cluster_F ¹⁹F Nuclei H6 H-6 F3 F-3 H6->F3 ⁵J(H-F) F4 F-4 H6->F4 ⁴J(H-F) F5 F-5 H6->F5 ³J(H-F)

Caption: ¹H-¹⁹F coupling network in 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

G F3 F3 F4 F4 F3->F4 ³J(F-F) F5 F5 F3->F5 ⁴J(F-F) F4->F5 ³J(F-F)

Caption: ¹⁹F-¹⁹F coupling network in 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Conclusion

The interpretation of ¹H and ¹⁹F NMR spectra of complex molecules like 1-Chloro-3,4,5-trifluoro-2-nitrobenzene requires a systematic approach that combines a theoretical understanding of substituent effects with comparative analysis of related compounds. This guide has provided a framework for predicting and interpreting the key spectral features of this molecule and its derivatives. By understanding the interplay of chemical shifts and coupling constants, researchers can confidently elucidate the structures of novel fluorinated aromatic compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Grant, D. M., & Harris, R. K. (Eds.). (2002). Encyclopedia of Nuclear Magnetic Resonance, Volume 9: Advances in NMR. John Wiley & Sons.
  • Gunther, H. (2013).
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Navigating the Complexities of Polysubstituted Aromatics: A Comparative Guide to the ¹³C NMR Spectral Analysis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of highly substituted aromatic compounds is a critical and often challenging task. The inherent complexity arising from multiple, and often competing, substituent effects on the electronic environment of the benzene ring necessitates a sophisticated analytical approach. This guide provides an in-depth comparative analysis of the ¹³C NMR spectrum of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, a molecule presenting a fascinating case study in spectral interpretation due to the interplay of electron-withdrawing and halogen-substituent effects.

The Foundational Principles: Substituent Effects on ¹³C Chemical Shifts and C-F Coupling

The ¹³C NMR spectrum of a substituted benzene is dictated by the electronic influence of its substituents. Electronegative groups, such as the nitro group and halogens, generally cause a downfield shift (higher ppm) of the carbon signals to which they are attached (the ipso-carbon) and the ortho and para carbons, a phenomenon attributed to their electron-withdrawing nature.[1][2] Conversely, the meta carbons are typically less affected.

In the case of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, we have a confluence of these effects. The potent electron-withdrawing nitro group will significantly deshield the ipso-carbon (C-2) and influence the entire ring. The chlorine and fluorine atoms also exert strong inductive and mesomeric effects.[3]

A crucial feature in the ¹³C NMR spectrum of fluorinated aromatic compounds is the presence of carbon-fluorine (C-F) coupling. The ¹⁹F nucleus has a spin of ½, similar to ¹H, and thus couples with neighboring ¹³C nuclei, resulting in the splitting of carbon signals into multiplets. The magnitude of this coupling (J-coupling constant) is dependent on the number of bonds separating the carbon and fluorine atoms:

  • ¹JCF (one-bond coupling): Typically very large, often in the range of 240-280 Hz.[4][5]

  • ²JCF (two-bond coupling): Smaller, generally between 15-25 Hz.

  • ³JCF (three-bond coupling): Usually in the range of 5-10 Hz.

  • ⁴JCF (four-bond coupling): Often small, around 1-4 Hz.[5]

The presence and magnitude of these C-F couplings provide invaluable information for the unambiguous assignment of carbon signals.

A Comparative Analysis: Predicting the Spectrum of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene

To predict the ¹³C NMR spectrum of our target molecule, we will compare the known experimental data of simpler, structurally related compounds. This comparative approach allows us to dissect the individual and combined effects of the substituents.

CompoundC-1C-2C-3C-4C-5C-6
Nitrobenzene [6]148.3123.5129.4134.7129.4123.5
1-Chloro-3-nitrobenzene [7]135.0122.9148.8127.3130.3120.9
1,3,5-Trifluoro-2-nitrobenzene [8]162.2 (d, ¹JCF)130.8 (t, ²JCF)162.2 (d, ¹JCF)102.5 (t, ²JCF)162.2 (d, ¹JCF)102.5 (t, ²JCF)
1-Chloro-3,4,5-trifluoro-2-nitrobenzene (Predicted) ~130-135~145-150~150-155 (d, ¹JCF)~140-145 (dd, ¹JCF, ²JCF)~155-160 (d, ¹JCF)~115-120

Analysis of Predicted Spectrum:

  • C-1 (ipso to Cl): The presence of the adjacent nitro group and the ortho-fluorine will likely shift this carbon downfield compared to a simple chlorobenzene.

  • C-2 (ipso to NO₂): This carbon will experience the strongest deshielding effect from the nitro group and will be significantly downfield.

  • C-3 (ipso to F): Attached directly to a fluorine, this carbon will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly downfield.

  • C-4 (ipso to F): This carbon will also show a large ¹JCF and will be further split by coupling to the adjacent fluorine at C-3 and C-5 (²JCF), likely appearing as a doublet of doublets.

  • C-5 (ipso to F): Similar to C-3, this carbon will show a large ¹JCF.

  • C-6: This carbon is ortho to the chlorine and meta to the nitro group. It is expected to be the most upfield of the aromatic carbons.

The following diagram illustrates the predicted substitution pattern and the key interactions influencing the ¹³C NMR spectrum.

Caption: Molecular structure of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Experimental Protocol for ¹³C NMR Spectral Acquisition and Analysis

To obtain a high-quality and interpretable ¹³C NMR spectrum of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, a systematic experimental approach is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the solid 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This will simplify the spectrum by removing C-H couplings, leaving only singlets for carbons not coupled to fluorine.[2]

    • Due to the low natural abundance of ¹³C, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • To aid in the assignment of quaternary carbons versus carbons with attached protons (in this case, only C-6), a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.[10]

  • Advanced 2D NMR Experiments for Unambiguous Assignment:

    • For a molecule of this complexity, 2D NMR experiments are invaluable.[11][12]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons. In this case, it will definitively identify the C-6 signal.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This will be crucial for confirming the assignments of the quaternary carbons by observing their correlations with the proton on C-6.

The following diagram outlines the logical workflow for the complete spectral analysis.

G cluster_workflow Spectral Analysis Workflow A Acquire ¹³C{¹H} Spectrum B Observe C-F Couplings A->B I Final Spectral Assignment B->I C Acquire DEPT Spectra D Identify CH vs. Quaternary C C->D D->I E Acquire HSQC Spectrum F Assign C-6 E->F F->I G Acquire HMBC Spectrum H Assign Quaternary Carbons via long-range H-C correlations G->H H->I

Caption: Workflow for the complete ¹³C NMR spectral analysis.

Conclusion and Future Outlook

The ¹³C NMR spectral analysis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene presents a compelling challenge that can be effectively addressed through a combination of predictive analysis based on substituent effects and a systematic experimental approach employing both 1D and 2D NMR techniques. The characteristic large one-bond C-F coupling constants and the smaller long-range couplings serve as powerful diagnostic tools for unambiguous signal assignment.

For researchers working with novel and complex fluorinated aromatic compounds, the methodologies outlined in this guide provide a robust framework for structural elucidation. The integration of predictive methods with advanced experimental techniques not only facilitates accurate spectral interpretation but also deepens the fundamental understanding of structure-property relationships in these important classes of molecules.

References

  • Aromatic spectral editing techniques for magic-angle-spinning solid-state NMR spectroscopy of uniformly 13C-labeled proteins. (2015). Elsevier Inc.
  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC.
  • Para-Substituted Benzenes Definition - Organic Chemistry... - Fiveable.
  • Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins - PMC.
  • Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkyl
  • Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams.
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv.
  • Proton and fluorine NMR spectra of fluorobenzene.
  • Structure Elucidation of Fluorin
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). LibreTexts.
  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed.
  • interpreting C-13 NMR spectra - Chemguide.
  • Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. (2014). Magritek.
  • 1,3,5-Trifluoro-2-nitrobenzene(315-14-0) 13C NMR spectrum - ChemicalBook.
  • Carbon-fluorine coupling constants, n J CF .
  • 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry.
  • 1-Chloro-3-nitrobenzene(121-73-3) 13C NMR spectrum - ChemicalBook.
  • Nitrobenzene(98-95-3) 13C NMR spectrum - ChemicalBook.
  • Structure Elucidation of Fluorinated Compounds by NMR | Applic
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs.
  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC.
  • 1-Chloro-4-(2-nitrovinyl)
  • 1-Chloro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene - Benchchem.

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Spectroscopic Techniques for Structural Confirmation of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously characterizing highly substituted polyhalogenated aromatics. 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is a sterically congested, electron-deficient building block critical to advanced agrochemical and pharmaceutical synthesis. Its unique substitution pattern—featuring three adjacent, chemically inequivalent fluorine atoms, a chlorine isotope cluster, a strongly electron-withdrawing nitro group, and a single isolated proton—creates a highly complex spectroscopic signature.

This guide objectively compares the performance of leading analytical modalities (High-Field NMR, Benchtop NMR, GC-EI-MS, and FT-IR) for the structural elucidation of this compound. By understanding the causality behind these experimental choices, researchers can design robust, self-validating analytical workflows.

Mechanistic Grounding: The Analytical Challenge

To confidently confirm the regiochemistry of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, an analytical technique must resolve three primary molecular features:

  • Spin-Spin Coupling Networks: The three fluorine atoms (C3, C4, C5) are magnetically and chemically inequivalent. They exhibit strong ortho (

    
     Hz) and meta (
    
    
    
    Hz) homonuclear couplings, alongside heteronuclear coupling to the lone C6 proton (
    
    
    ,
    
    
    ,
    
    
    )[1].
  • Isotopic Signatures: The presence of a single chlorine atom dictates a strict 3:1 isotopic ratio (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    Cl:
    
    
    
    Cl) in mass spectrometry, serving as an internal mass calibrant.
  • Nitroaromatic Fragmentation: Under electron ionization (EI), the nitro group undergoes characteristic radical losses. The expulsion of NO• (30 Da) and NO

    
    • (46 Da) are diagnostic pathways for nitroaromatics that precede the cleavage of the stable aromatic ring[2].
    

Workflow Sample 1-Chloro-3,4,5-trifluoro -2-nitrobenzene NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Spin Topology GCMS GC-EI-MS (70 eV) Sample->GCMS Mass & Isotopes FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups Result Confirmed Regiochemistry NMR->Result GCMS->Result FTIR->Result

Orthogonal analytical workflow for polyhalogenated nitrobenzene structural confirmation.

Objective Comparison of Analytical Workflows
A. High-Field Multinuclear NMR (≥600 MHz) vs. Benchtop NMR (60–80 MHz)
  • High-Field NMR: This remains the gold standard for de novo structural confirmation. At 600 MHz, the massive chemical shift dispersion of

    
    F (spanning over 800 ppm) easily resolves the three distinct fluorine environments[1]. The 
    
    
    
    H NMR spectrum will show a distinct multiplet (a doublet of doublets or ddd) at ~7.5–8.0 ppm, unequivocally proving the C6 proton's spatial relationship to the adjacent F atoms.
  • Benchtop NMR: Operating at 1–2 Tesla, benchtop systems offer unparalleled portability and low lifetime ownership costs, making them ideal for at-line QA/QC[3]. While

    
    F benchtop NMR is highly advantageous due to the lack of background solvent signals and the 100% natural abundance of the 
    
    
    
    F isotope, the complex second-order F-F couplings in this specific molecule often result in overlapping multiplets. Absolute quantification at the benchtop level may require advanced hyperpolarization (e.g., SABRE) or multiplet refocusing techniques[4],[3].
B. GC-EI-MS vs. LC-ESI-HRMS
  • GC-EI-MS (70 eV): Highly optimal for this volatile, relatively non-polar compound. Hard electron ionization provides a reproducible fragmentation fingerprint[5]. The molecular ion[M]

    
     is observed at m/z 211/213. Subsequent fragmentation yields[M-NO]
    
    
    
    at m/z 181/183 and[M-NO
    
    
    ]
    
    
    at m/z 165/167, followed by halogen loss[2].
  • LC-ESI-HRMS: While offering sub-ppm mass accuracy, electrospray ionization (ESI) struggles to efficiently ionize highly electron-deficient, non-polar halogenated benzenes. LC-MS is better reserved for tracking polar, downstream metabolites of this compound (e.g., sulfonic or carboxylic acid derivatives)[2].

C. FT-IR Spectroscopy

FT-IR provides rapid, orthogonal confirmation of functional groups but lacks regiochemical specificity. The strongly electron-withdrawing environment of the fluorinated ring shifts the asymmetric -NO


 stretch to ~1540-1550 cm

and the symmetric stretch to ~1350 cm

. Intense C-F stretching bands dominate the 1000–1200 cm

region.
Quantitative Performance Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)GC-EI-MSFT-IR Spectroscopy
Primary Utility Absolute 3D structural & regiochemical assignmentRapid at-line QA/QC and reaction monitoringMolecular weight, isotope profiling, impurity detectionFunctional group verification (-NO

, C-F)
Resolution / Specificity Exceptional (Resolves complex

and

couplings)
Moderate (Multiplet overlap likely without hyperpolarization)High (Isomer differentiation via fragmentation)Low (Broad overlapping bands in fingerprint region)
Limit of Detection (LOD) Low micromolar (

M)
Low millimolar (mM)Parts-per-billion (ppb)Parts-per-million (ppm)
Throughput Medium (10-15 mins/sample)High (2-5 mins/sample)Low (15-30 mins/run)Very High (<1 min/sample)
Operational Cost Very High (Requires cryogens)Low (Cryogen-free)Medium (Requires carrier gas & vacuum)Very Low
Experimental Protocols
Protocol 1: High-Field

F and

H NMR Acquisition

This protocol is designed to isolate heteronuclear and homonuclear couplings for unambiguous regiochemical assignment.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
    . Causality:  CDCl
    
    
    
    provides the deuterium lock signal required for magnetic field stabilization while maintaining the solubility of the non-polar aromatic.
  • Internal Standardization: Add 0.05% (v/v) Trifluorotoluene (TFT). Causality: TFT serves as a reliable

    
    F chemical shift reference (set to -63.7 ppm) and an internal standard for absolute quantification, preventing misassignment of the complex multiplet signals[6].
    
  • Acquisition Parameters (

    
    F):  Acquire at 564 MHz (on a 600 MHz 
    
    
    
    H console) using a 30° pulse angle, a 2-second relaxation delay, and 64 scans.
  • Decoupling: Run a secondary

    
    F{
    
    
    
    H} decoupled experiment. Causality: Removing the heteronuclear
    
    
    coupling simplifies the spectra, isolating the purely homonuclear
    
    
    couplings for easier regiochemical assignment[1].
  • Self-Validation Check: Ensure the TFT reference peak integrates cleanly to 3F. If the baseline is distorted due to acoustic ringing (common in fluorine probes), apply backward linear prediction before Fourier transformation.

Protocol 2: GC-EI-MS Fragmentation Analysis

This protocol utilizes hard ionization to generate a standardized, library-matchable fragmentation fingerprint.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade hexane. Causality: Hexane ensures rapid volatilization in the injection port without thermally degrading the electron-deficient aromatic ring.

  • Chromatographic Separation: Inject 1 µL (split ratio 1:50) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., Rxi-5Sil MS). Program the oven from 40°C to 280°C at 10°C/min. Causality: This slightly polar stationary phase optimally resolves halogenated isomers based on boiling point and polarizability[5].

  • Electron Ionization (EI): Set the ion source to 230°C and electron energy to 70 eV. Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation pattern can be cross-referenced against NIST libraries[5].

  • Self-Validation Check: Before interpreting the lower-mass fragments, verify the molecular ion cluster at m/z 211 and 213. The peak heights must reflect a ~3:1 ratio, confirming the presence of exactly one chlorine atom. Subsequently, search for the m/z 181/183 [M-NO]

    
     peaks to validate the nitroaromatic moiety[2].
    

Fragmentation M_plus [M]•+ m/z 211 / 213 (3:1) Loss_NO [M - NO]+ m/z 181 / 183 M_plus->Loss_NO - NO• (30 Da) Loss_NO2 [M - NO2]+ m/z 165 / 167 M_plus->Loss_NO2 - NO2• (46 Da) Loss_Cl [M - NO2 - Cl]+ m/z 130 Loss_NO2->Loss_Cl - Cl• (35/37 Da)

GC-EI-MS fragmentation pathway for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

References

1.[6] Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: National Institutes of Health (NIH) / PMC URL: [Link]

2.[1] Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

3.[2] Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: National Institutes of Health (NIH) / PubMed URL: [Link]

4.[4] Title: Low-micromolar Quantification of Fluorinated Analytes Using Hyperpolarised 19F Benchtop NMR Source: White Rose Research Online URL: [Link]

5.[3] Title: Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

A Comparative Spectroscopic Guide to 1-Chloro-3,4,5-trifluoro-2-nitrobenzene and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a comprehensive comparative analysis of the expected spectroscopic characteristics of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene. As a niche compound, publicly available experimental spectroscopic data is scarce. Therefore, this guide provides a predictive analysis based on the established spectroscopic behavior of structurally related compounds, offering researchers a valuable reference for characterization and quality control. We will delve into the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by data from comparable halogenated nitroaromatic compounds.

Introduction to the Spectroscopic Challenge

1-Chloro-3,4,5-trifluoro-2-nitrobenzene is a highly substituted aromatic compound, presenting a unique spectroscopic fingerprint. The presence of multiple electronegative substituents (Cl, F, and NO₂) on the benzene ring significantly influences the electronic environment of the molecule, leading to characteristic shifts and coupling patterns in its spectra. Understanding these spectroscopic features is paramount for confirming its synthesis, assessing its purity, and for its application in drug development and materials science.

Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide will employ a comparative approach. We will analyze the known spectroscopic data of similar compounds to forecast the expected spectral properties of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene.

Predicted Spectroscopic Data and Comparative Analysis

The following sections outline the predicted spectroscopic data for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, drawing comparisons with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.

¹H NMR: Due to the fully substituted nature of the benzene ring in the target molecule, no signals are expected in the aromatic region of the ¹H NMR spectrum.

¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the attached substituents. As a reference, the ¹³C NMR data for 1,3,5-Trifluoro-2-nitrobenzene is available and can provide insights into the expected chemical shift regions[1].

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range[2][3]. We predict three distinct signals for the three fluorine atoms in 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, each exhibiting coupling to the other fluorine nuclei. The chemical shifts are anticipated to be in the typical range for aromatic fluorine atoms[4][5]. The coupling constants (J-values) between the fluorine atoms will be indicative of their relative positions on the aromatic ring[2].

Table 1: Comparison of NMR Data for Related Fluorinated Nitroaromatic Compounds

CompoundSpectroscopic DataSource
1,3,5-Trifluoro-2-nitrobenzene ¹³C NMR, ¹H NMR data available.[1]
1,2,3-Trifluoro-4-nitrobenzene ¹H NMR data available.[6]
General Fluorinated Pyrazines Typical ¹⁹F NMR chemical shifts and coupling constants detailed in application notes.[7]
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene is expected to exhibit characteristic absorption bands.

  • N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-F Stretching: Strong absorption bands for the C-F stretching vibrations are anticipated in the range of 1100-1400 cm⁻¹.

  • C-Cl Stretching: A medium to strong absorption band for the C-Cl stretch is expected between 700 and 850 cm⁻¹.

  • Aromatic C=C Stretching: Several bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

For comparison, the NIST Chemistry WebBook provides the gas-phase IR spectrum for Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-, which can serve as a useful reference[8].

Table 2: Key IR Absorption Frequencies for Halogenated Nitroaromatic Compounds

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound ExampleSource
Asymmetric NO₂ Stretch1520-15601-Chloro-3-nitrobenzene[9]
Symmetric NO₂ Stretch1345-13851-Chloro-3-nitrobenzene[9]
C-F Stretch1100-1400General Halogenated Aromatics[10]
C-Cl Stretch700-8501-Chloro-3-nitrobenzene[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, electron ionization (EI) mass spectrometry would be a common technique.

  • Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the M⁺ peak[11].

  • Fragmentation Pattern: The fragmentation of nitroaromatic compounds is well-documented[12]. Common fragmentation pathways include the loss of the nitro group (NO₂), nitric oxide (NO), and subsequent fragmentation of the aromatic ring. The presence of fluorine and chlorine atoms will further influence the fragmentation, leading to characteristic fragment ions. The mass spectrum of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- is available from the NIST WebBook and provides a relevant comparison[13].

Experimental Protocols

For researchers aiming to acquire spectroscopic data for 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, the following generalized protocols are recommended.

NMR Spectroscopy Protocol

A detailed protocol for acquiring high-quality NMR spectra of fluorinated compounds is crucial.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6). prep2 Add an internal standard if required (e.g., TMS for ¹H and ¹³C). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). prep3->acq1 acq2 For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. acq1->acq2 acq3 Employ appropriate pulse sequences and decoupling techniques. acq2->acq3 proc1 Apply Fourier transformation to the acquired FIDs. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the chemical shifts to the internal standard. proc2->proc3

Caption: General workflow for NMR analysis of fluorinated aromatic compounds.

For more detailed methodologies on NMR of fluorinated compounds, refer to specialized literature[7][14].

FTIR Spectroscopy Protocol

The following outlines a standard procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid or liquid samples.

FTIR_Workflow start Start background Record a background spectrum of the empty ATR crystal. start->background sample Place a small amount of the sample directly onto the ATR crystal. background->sample acquire Acquire the sample spectrum. sample->acquire process The instrument software automatically subtracts the background from the sample spectrum. acquire->process end End process->end

Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.

Detailed experimental setups for FTIR can be found in various educational and technical resources[15][16][17].

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). gc1 Inject the sample solution into the GC. prep1->gc1 gc2 The compound is vaporized and separated on a capillary column. ms1 The separated compound enters the mass spectrometer. gc2->ms1 ms2 The compound is ionized (e.g., by electron impact). ms1->ms2 ms3 The resulting ions are separated by their mass-to-charge ratio and detected. ms2->ms3

Caption: Overview of the GC-MS analysis process for organic compounds.

For specific instrumental parameters and method development for nitroaromatic compounds, refer to established methods[18][19][20].

Conclusion

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Novak, P., et al. (2019).
  • FooDB. (2015). Showing Compound 1-chloro-2,4-dinitrobenzene (FDB030243). Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d6. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Braun, J., et al. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time monitoring of volatile organic compounds in complex gas mixtures. Analytica Chimica Acta.
  • University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Pramana, J. P., & Raynes, W. T. (1967). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 13(4), 329-338.
  • LibreTexts. (n.d.).
  • Novak, P., et al. (2019).
  • Refubium. (n.d.). Chapter 2 Techniques and Experimental Setup. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloro-2-nitro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Scribd. (2021). 1-Chloro-4-(2-nitrovinyl)benzene NMR Data. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Milata, V., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.
  • PIKE Technologies. (n.d.). Collecting FTIR Spectra 38x Faster with the 20-Reflection HATR. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-fluoro-5-nitrobenzene. Retrieved from [Link]

  • Shimadzu. (2005). GCMS contaminants News 02/2005en. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • Agilent. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Retrieved from [Link]

  • Crow, B. S., et al. (2012). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Analytical chemistry, 84(15), 6527-6533.
  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

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A Comparative Guide to the Regioselectivity of Nucleophilic Attack on Trifluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the precise functionalization of aromatic rings is of paramount importance. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for forging new bonds on electron-deficient aromatic systems. Among the substrates of interest, trifluoronitrobenzenes offer a fascinating platform for studying the interplay of activating and directing groups. This guide provides a comprehensive comparative analysis of the regioselectivity of nucleophilic attack on various trifluoronitrobenzene isomers, grounded in mechanistic principles and supported by experimental evidence.

The Underpinnings of Reactivity: Electronic Effects in Trifluoronitrobenzenes

The reactivity of trifluoronitrobenzene isomers in SNAr reactions is dictated by the potent electron-withdrawing nature of the nitro (–NO₂) group and the fluorine (–F) substituents. The nitro group, a strong -M and -I group, significantly depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[1] This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[1]

Fluorine atoms, while also electron-withdrawing (-I effect), can act as excellent leaving groups in SNAr reactions. Their high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The interplay of these electronic effects governs the regioselectivity of nucleophilic substitution. The position of the nitro group relative to the three fluorine atoms in each isomer creates a unique electronic landscape, predisposing certain fluorine atoms to substitution over others.

A Comparative Analysis of Regioselectivity Across Isomers

The regioselectivity of nucleophilic attack is best understood by examining the stability of the potential Meisenheimer complex intermediates for each possible substitution. The most stable intermediate, and therefore the one that forms fastest, will dictate the major product.

2,3,4-Trifluoronitrobenzene (1,2,3-Trifluoro-4-nitrobenzene)

In 2,3,4-trifluoronitrobenzene, the nitro group is at the C-4 position. This arrangement activates the fluorine atoms at the C-2 (ortho) and C-4 (ipso, not a leaving group in this context) positions. However, the fluorine at C-2 is also ortho to another fluorine at C-3, and the fluorine at C-3 is meta to the nitro group. The fluorine at C-4 is directly attached to the carbon bearing the nitro group. Nucleophilic attack can potentially occur at C-2 or C-3.

Experimental evidence with nucleophiles such as sodium methoxide in methanol indicates a strong preference for substitution at the C-2 position . This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group through resonance, a stabilizing effect that is not possible for attack at the C-3 position.

dot graph { layout=neato; node [shape=plaintext]; "2,3,4-TFN" [label="2,3,4-Trifluoronitrobenzene"]; "Attack_at_C2" [label="Nucleophilic Attack at C-2 (ortho to NO2)"]; "Attack_at_C3" [label="Nucleophilic Attack at C-3 (meta to NO2)"]; "Major_Product" [label="Major Product: 2-Substituted-3,4-difluoronitrobenzene"]; "Minor_Product" [label="Minor/No Product"];

"2,3,4-TFN" -- "Attack_at_C2" [color="#34A853", label="Favored"]; "2,3,4-TFN" -- "Attack_at_C3" [color="#EA4335", label="Disfavored"]; "Attack_at_C2" -- "Major_Product"; "Attack_at_C3" -- "Minor_Product"; } "Regioselectivity in 2,3,4-Trifluoronitrobenzene."

2,4,5-Trifluoronitrobenzene (1,2,4-Trifluoro-5-nitrobenzene)

For 2,4,5-trifluoronitrobenzene, the nitro group is at C-5. This activates the fluorine atoms at C-2 (meta), C-4 (ortho), and C-5 (ipso). Nucleophilic substitution will preferentially occur at the positions ortho and para to the nitro group. In this isomer, the fluorine at C-4 is ortho to the nitro group, and there is no fluorine at the para position. The fluorine at C-2 is meta to the nitro group, and the fluorine at C-5 is on the same carbon as the nitro group.

Reactions with amines, such as piperidine, demonstrate that substitution occurs predominantly at the C-4 position .[2] The attack at C-4 allows for direct resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group. Attack at C-2 is significantly less favored due to the lack of this direct resonance stabilization.

dot graph { layout=neato; node [shape=plaintext]; "2,4,5-TFN" [label="2,4,5-Trifluoronitrobenzene"]; "Attack_at_C4" [label="Nucleophilic Attack at C-4 (ortho to NO2)"]; "Attack_at_C2" [label="Nucleophilic Attack at C-2 (meta to NO2)"]; "Major_Product" [label="Major Product: 4-Substituted-2,5-difluoronitrobenzene"]; "Minor_Product" [label="Minor/No Product"];

"2,4,5-TFN" -- "Attack_at_C4" [color="#34A853", label="Favored"]; "2,4,5-TFN" -- "Attack_at_C2" [color="#EA4335", label="Disfavored"]; "Attack_at_C4" -- "Major_Product"; "Attack_at_C2" -- "Minor_Product"; } "Regioselectivity in 2,4,5-Trifluoronitrobenzene."

3,4,5-Trifluoronitrobenzene

In 3,4,5-trifluoronitrobenzene, the nitro group is flanked by fluorine atoms at the C-3 and C-5 positions (ortho), and there is a fluorine atom at the C-4 position (para). All three fluorine atoms are activated by the nitro group. However, the para position is generally more susceptible to nucleophilic attack than the ortho positions, often due to reduced steric hindrance.

Experimental studies, for instance in the synthesis of 3,4,5-trifluoroaniline via nucleophilic amination, show that substitution occurs exclusively at the C-4 position .[3] The attack at the para position leads to a highly stabilized Meisenheimer complex where the negative charge is delocalized onto the nitro group.

dot graph { layout=neato; node [shape=plaintext]; "3,4,5-TFN" [label="3,4,5-Trifluoronitrobenzene"]; "Attack_at_C4" [label="Nucleophilic Attack at C-4 (para to NO2)"]; "Attack_at_C3_C5" [label="Nucleophilic Attack at C-3 or C-5 (ortho to NO2)"]; "Major_Product" [label="Major Product: 4-Substituted-3,5-difluoronitrobenzene"]; "Minor_Product" [label="Minor/No Product"];

"3,4,5-TFN" -- "Attack_at_C4" [color="#34A853", label="Favored"]; "3,4,5-TFN" -- "Attack_at_C3_C5" [color="#EA4335", label="Disfavored"]; "Attack_at_C4" -- "Major_Product"; "Attack_at_C3_C5" -- "Minor_Product"; } "Regioselectivity in 3,4,5-Trifluoronitrobenzene."

Summary of Regioselectivity and Experimental Observations

The following table summarizes the observed regioselectivity of nucleophilic attack on the discussed trifluoronitrobenzene isomers based on the principles of electronic activation.

IsomerStructureMost Activated Position(s)Observed Site of Nucleophilic Attack
2,3,4-Trifluoronitrobenzene 2,3,4-TrifluoronitrobenzeneC-2 (ortho)C-2
2,4,5-Trifluoronitrobenzene 2,4,5-TrifluoronitrobenzeneC-4 (ortho)C-4
3,4,5-Trifluoronitrobenzene 3,4,5-TrifluoronitrobenzeneC-4 (para)C-4

Experimental Protocols: A General Approach

The following is a generalized protocol for conducting a nucleophilic aromatic substitution on a trifluoronitrobenzene isomer. Specific reaction conditions (temperature, solvent, reaction time, and base) will vary depending on the nucleophile and the specific isomer.

General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile (e.g., Piperidine)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the trifluoronitrobenzene isomer (1.0 eq.).

  • Solvent and Nucleophile Addition: Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile). Add the amine nucleophile (e.g., piperidine, 2.0-3.0 eq.) to the solution.

  • Base (if necessary): If the nucleophile is used as a salt (e.g., an ammonium salt), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to liberate the free amine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Add trifluoronitrobenzene isomer to a flame-dried flask B Dissolve in polar aprotic solvent A->B C Add amine nucleophile B->C D Add base (if necessary) C->D E Heat to desired temperature D->E F Monitor by TLC or LC-MS E->F G Quench with water and extract F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Conclusion

The regioselectivity of nucleophilic attack on trifluoronitrobenzene isomers is a clear demonstration of the powerful directing effects of the nitro group in SNAr reactions. In all cases, substitution occurs preferentially at the positions that are ortho or para to the nitro group, as this allows for the effective resonance stabilization of the Meisenheimer intermediate. This predictable regioselectivity makes trifluoronitrobenzenes valuable and versatile building blocks in the synthesis of complex, highly functionalized aromatic compounds for a wide range of applications in drug discovery and materials science. Understanding these fundamental principles is crucial for the rational design of synthetic routes and the efficient construction of target molecules.

References

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  • Google Patents. RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.
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  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Available at: [Link]

  • Brainly. When 1,2,3,4,5-pentafluoro-6-nitrobenzene reacts with sodium methoxide in methanol, what is formed? (2023). Available at: [Link]

  • YouTube. What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. (2024). Available at: [Link]

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  • ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Available at: [Link]

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  • YouTube. Ambident nucleophiles and regioselectivity. (2024). Available at: [Link]

  • ResearchGate. Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach To Obtain meso-N-Substituted Porphyrins. (2025). Available at: [Link]

  • National Institutes of Health. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Available at: [Link]

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